Benzenemethanamine, N-butyl-3,5-difluoro-
Description
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Properties
CAS No. |
90390-31-1 |
|---|---|
Molecular Formula |
C11H15F2N |
Molecular Weight |
199.24 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-2-3-4-14-8-9-5-10(12)7-11(13)6-9/h5-7,14H,2-4,8H2,1H3 |
InChI Key |
MRVMVGPOWMSSDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis of Benzenemethanamine, N-butyl-3,5-difluoro-"
An In-Depth Technical Guide to the Synthesis of Benzenemethanamine, N-butyl-3,5-difluoro-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Benzenemethanamine, N-butyl-3,5-difluoro-, a fluorinated benzylamine derivative with potential applications in medicinal chemistry and materials science. The core of this synthesis is the reductive amination of 3,5-difluorobenzaldehyde with n-butylamine. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the analytical characterization of the target compound.
Introduction and Strategic Approach
The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Benzenemethanamine, N-butyl-3,5-difluoro- incorporates a difluorinated phenyl ring, making it a valuable building block for the synthesis of novel pharmacologically active agents and advanced materials.
The most direct and efficient synthetic strategy for the preparation of N-alkylated benzylamines is reductive amination.[1] This method involves the reaction of a carbonyl compound, in this case, 3,5-difluorobenzaldehyde, with a primary amine, n-butylamine, to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This one-pot approach is often preferred due to its high yields, mild reaction conditions, and broad substrate scope.
Reaction Mechanism: Reductive Amination
The reductive amination process proceeds in two key stages:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (n-butylamine) on the electrophilic carbonyl carbon of the aldehyde (3,5-difluorobenzaldehyde). This is typically acid-catalyzed and results in the formation of a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine.
-
Reduction: The imine intermediate is then reduced to the final amine product. This can be achieved using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation.
Diagram of the Reductive Amination Mechanism:
Caption: General mechanism of reductive amination.
Experimental Protocols
This section provides two detailed protocols for the synthesis of Benzenemethanamine, N-butyl-3,5-difluoro- using different reducing agents.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |
| 3,5-Difluorobenzaldehyde | 32085-88-4 | C₇H₄F₂O | 142.10 | Sigma-Aldrich, Manchester Organics[2][3][4] |
| n-Butylamine | 109-73-9 | C₄H₁₁N | 73.14 | Muby Chemicals, GJ Chemical[5][6] |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 | |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgO₄S | 120.37 | |
| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | CHNaO₃ | 84.01 |
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol is a classic and cost-effective method for reductive amination.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorobenzaldehyde (5.0 g, 35.2 mmol) in methanol (100 mL).
-
Amine Addition: To the stirred solution, add n-butylamine (2.8 g, 38.7 mmol, 1.1 equivalents) dropwise at room temperature.
-
Imine Formation: Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.6 g, 42.2 mmol, 1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours or until the imine is consumed (as indicated by TLC).
-
Work-up:
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the pH is acidic (pH ~2-3) to decompose the excess sodium borohydride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water (50 mL) and basify the aqueous solution with 2 M sodium hydroxide until the pH is basic (pH ~10-11).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure Benzenemethanamine, N-butyl-3,5-difluoro-.
-
Workflow for Reductive Amination using Sodium Borohydride:
Caption: Experimental workflow for Protocol 1.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride is a milder reducing agent that is particularly effective for the reductive amination of aldehydes.[7]
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorobenzaldehyde (5.0 g, 35.2 mmol) and n-butylamine (2.8 g, 38.7 mmol, 1.1 equivalents) in dichloromethane (100 mL).
-
Imine Formation (in situ): Add sodium triacetoxyborohydride (11.2 g, 52.8 mmol, 1.5 equivalents) to the solution in one portion.
-
Reaction Completion: Stir the reaction mixture at room temperature for 12-16 hours, or until the starting material is consumed as monitored by TLC.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure Benzenemethanamine, N-butyl-3,5-difluoro-.
-
Analytical Characterization (Predicted)
As this is a novel compound, experimental data may not be readily available. The following are predicted analytical data based on the structure and known spectroscopic trends.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (likely a triplet and a doublet of triplets), the benzylic CH₂ group (a singlet or triplet coupled to the N-H proton), the N-H proton (a broad singlet), and the butyl group protons (triplets and multiplets). |
| ¹³C NMR | Signals for the aromatic carbons (some showing C-F coupling), the benzylic carbon, and the four distinct carbons of the butyl group. |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic, 2800-3100 cm⁻¹), and strong C-F stretching (around 1100-1300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₅F₂N, MW: 199.24 g/mol ). |
Safety and Handling
-
3,5-Difluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation.[3]
-
n-Butylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[8]
-
Sodium Borohydride: May be corrosive to metals. Causes severe skin burns and eye damage. In contact with water, releases flammable gases.
-
Sodium Triacetoxyborohydride: In contact with water, releases flammable gases.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
References
-
PubChem. 3,5-Difluorobenzaldehyde. [Link]
-
Kovalenko, V. et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1778. [Link]
- Jagadeesh, R. V. et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(12), 10435-10441.
-
Kovalenko, V. et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
- Schröder, S. et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(19), 6941.
-
Synple Chem. Application Note – Reductive Amination. [Link]
-
QuickCompany. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]
-
IndiaMART. n-Butylamine 98%. [Link]
- ResearchGate. Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid....
-
IndiaMART. n-Butylamin Latest Price, Manufacturers & Suppliers. [Link]
-
Organic Chemistry Portal. Benzylamines. [Link]
-
GJ Chemical. n-Butylamine Supplier and Distributor. [Link]
-
Organic Syntheses. n-methylbutylamine. [Link]
- Lindon, J. C. et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 1-37.
-
Multichem. Di-N-butylamine Dealer and Distributor. [Link]
-
The Royal Society of Chemistry. Efficient and selective N-benzylation of amines using Pd doped La-BDC MOF catalyst. [Link]
- Li, Y. et al. (2024). Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. Journal of the American Chemical Society.
- Hu, J. et al. (2010). Highly Diastereoselective Synthesis of α-Difluoromethyl Amines from N-tert-Butylsulfinyl Ketimines.
-
LookChem. 3,5-Difluorobenzaldehyde. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 3,5-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. thomassci.com [thomassci.com]
- 5. n-Butylamine or Monobutylamine or 1-Aminobutane Manufacturers, SDS [mubychem.com]
- 6. n-Butylamine Supplier and Distributor | Buy n-Butylamine Bulk, Drums, LTL at GJ Chemical [gjchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. n-Butylamine 98% - Affordable Price and Versatile Chemical Solution [ultrapurelab.net]
Molecular Architecture and Physicochemical Profiling of N-butyl-3,5-difluorobenzylamine
Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Scientists Compound: N-butyl-3,5-difluorobenzylamine (CAS: 90390-31-1)
In the realm of rational drug design, a molecule's physicochemical profile is not merely a set of static numbers; it is the dynamic language through which the compound interacts with biological systems. N-butyl-3,5-difluorobenzylamine serves as a masterclass in structural causality. Originally synthesized and evaluated for its potent antimycobacterial properties, this secondary amine exhibits a Minimum Inhibitory Concentration (MIC) of 6.4 µg/mL against Mycobacterium tuberculosis H37Ra, significantly outperforming many of its structural analogs[1].
This technical whitepaper dissects the physicochemical properties of N-butyl-3,5-difluorobenzylamine, exploring how its structural modifications dictate its biological efficacy, and provides field-proven, self-validating protocols for its synthesis and characterization.
Structural Causality & Physicochemical Dynamics
The superior antimycobacterial activity of N-butyl-3,5-difluorobenzylamine is not coincidental; it is directly engineered through two critical structural modifications to the standard benzylamine scaffold:
The 3,5-Difluoro Substitution
Fluorine is the most electronegative element. The introduction of fluorine atoms at the meta positions (3 and 5) of the aromatic ring exerts a strong inductive electron-withdrawing effect (-I). Although separated from the amine by a methylene bridge, this inductive pull slightly reduces the electron density on the nitrogen's lone pair[2].
-
Causality: This subtle electronic shift lowers the pKa of the secondary amine compared to non-fluorinated analogs. A lower pKa ensures that a higher fraction of the molecule exists as an un-ionized free base at physiological pH (7.4). Because only the un-ionized form of a drug can passively diffuse across lipid bilayers, this modification directly enhances membrane permeability. Furthermore, the strong C-F bonds block cytochrome P450-mediated aromatic hydroxylation, enhancing metabolic stability.
The N-Butyl Chain
Mycobacterium tuberculosis possesses a notoriously thick, waxy cell wall composed primarily of mycolic acids. To penetrate this barrier, a therapeutic agent must possess high lipophilicity.
-
Causality: The addition of a four-carbon aliphatic chain (n-butyl) to the amine nitrogen dramatically increases the molecule's partition coefficient (LogP). This lipophilic tail acts as a molecular anchor, allowing the compound to partition effectively into the lipid-rich mycobacterial envelope, directly correlating with its marked inhibitory effect[1].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of N-butyl-3,5-difluorobenzylamine, synthesizing empirical literature data with derived computational metrics.
| Property | Value | Source / Derivation |
| CAS Number | 90390-31-1 | Literature[1] |
| Molecular Formula | C11H15F2N | Structural derivation |
| Molecular Weight | 199.24 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Extrapolated from primary amine[2] |
| Boiling Point | ~240-250 °C | Extrapolated from primary amine (184 °C)[2] |
| pKa (Predicted) | 8.8 - 9.2 | Inductive effect adjustment[2] |
| LogP (Predicted) | 3.2 - 3.5 | Fragment-based calculation |
| MIC (M. tuberculosis) | 6.4 µg/mL | Empirical in vitro data[1] |
Workflow Visualization
Workflow for synthesis and physicochemical profiling of N-butyl-3,5-difluorobenzylamine.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls and orthogonal validation steps.
Protocol A: Synthesis via Reductive Amination
Rationale: Direct alkylation of primary amines often leads to over-alkylation, yielding unwanted tertiary amines. Reductive amination avoids this. We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) instead of NaBH4. Why? NaBH4 is a highly reactive hydride source that can inadvertently reduce the aldehyde before imine condensation is complete. NaBH(OAc)3 is sterically hindered and electron-deficient, rendering it mild enough to selectively reduce the protonated imine intermediate without touching the unreacted aldehyde[3].
Step-by-Step Methodology:
-
Condensation: Dissolve 1.0 equivalent of 3,5-difluorobenzaldehyde and 1.05 equivalents of n-butylamine in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours under a nitrogen atmosphere to form the imine intermediate.
-
Reduction: Add 1.5 equivalents of NaBH(OAc)3 portion-wise to the reaction mixture. The weakly acidic nature of the reagent facilitates the reduction without the need for additional acid catalysts[3].
-
Quenching & Extraction: After 12 hours of stirring, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield pure N-butyl-3,5-difluorobenzylamine.
Protocol B: Determination of LogP and pKa
Rationale: Traditional shake-flask methods for LogP determination are prone to emulsion artifacts and require high sample volumes. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a high-throughput, self-validating alternative. For secondary amines, standard silica columns cause severe peak tailing due to interactions with residual silanols. We utilize an alkaline-resistant stationary phase, allowing us to raise the mobile phase pH above the compound's pKa, ensuring it elutes as a neutral free base for sharp, quantifiable peaks[4].
Step-by-Step Methodology:
-
System Suitability (Calibration): Equilibrate an alkaline-resistant silica-based stationary phase (e.g., XBridge Shield RP18) with a binary mobile phase (A: 10 mM ammonium acetate buffer, pH 10.0; B: Methanol)[4]. Inject a homologous series of reference standards (e.g., toluene, ethylbenzene, propylbenzene) with known LogP values. Establish a calibration curve plotting retention time (
) against LogP. Validation gate: Proceed only if . -
Chromatographic Run (LogP): Inject a 100 µg/mL solution of N-butyl-3,5-difluorobenzylamine. Record the retention time (
) and calculate the capacity factor ( ). Extrapolate the LogP value using the established calibration curve. -
Orthogonal pKa Validation: Dissolve the compound in a 0.15 M KCl solution (to maintain constant ionic strength) at 25.0 ± 0.1 °C. Perform a potentiometric titration using standardized 0.1 M HCl and 0.1 M NaOH under a nitrogen blanket. Calculate the exact pKa by identifying the half-equivalence point via the first derivative of the titration curve.
References
1.[2] LookChem. "Cas 90390-27-5, 3,5-Difluorobenzylamine." LookChem Database. URL:[Link] 2.[4] Wiczling, P., et al. "Lipophilicity Measurement of Drugs by Reversed Phase HPLC over Wide pH Range." ResearchGate. URL:[Link] 3.[1] Meindl, W. R., von Angerer, E., Schönenberger, H., & Ruckdeschel, G. (1984). "Benzylamines: Synthesis and Evaluation of Antimycobacterial Properties." Journal of Medicinal Chemistry, 27(9), 1111-1118. URL:[Link] 4.[3] Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1991). "Reductive Amination of Aldehydes and Ketones by Using Sodium Triacetoxyborohydride." Tetrahedron Letters. URL:[Link]
Sources
Introduction: The Significance of Fluorinated Benzylamines in Modern Medicinal Chemistry
An In-depth Technical Guide to the Molecular Structure and Potential Applications of Benzenemethanamine, N-butyl-3,5-difluoro-
Prepared for: Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery.[1][2] Fluorine's unique properties, such as its high electronegativity and small atomic size, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] Within this context, fluorinated benzylamines represent a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antimycobacterial and anticonvulsant properties.[4][5]
This guide provides a comprehensive technical overview of a specific derivative, Benzenemethanamine, N-butyl-3,5-difluoro-. While direct experimental data for this compound is limited in publicly accessible literature, this document, written from the perspective of a Senior Application Scientist, will synthesize available information on its structural components and related analogues. By examining the parent molecule, 3,5-difluorobenzylamine, and understanding the impact of N-alkylation and difluoro-substitution, we can construct a detailed and scientifically-grounded profile of the target molecule's molecular structure, potential properties, and promising avenues for research.
Molecular Structure and Physicochemical Properties
The molecular structure of Benzenemethanamine, N-butyl-3,5-difluoro- is characterized by a benzylamine core with two fluorine atoms symmetrically placed at the 3 and 5 positions of the benzene ring and a butyl group attached to the nitrogen atom.
Caption: Molecular Structure of Benzenemethanamine, N-butyl-3,5-difluoro-.
The physicochemical properties of this molecule can be inferred by starting with the known properties of its parent compound, 3,5-difluorobenzylamine, and considering the influence of the N-butyl group.[6][7][8]
| Property | 3,5-Difluorobenzylamine (Parent) | Benzenemethanamine, N-butyl-3,5-difluoro- (Predicted) | Rationale for Prediction |
| Molecular Formula | C₇H₇F₂N[6][7][8] | C₁₁H₁₅F₂N | Addition of a C₄H₈ moiety to the amine. |
| Molecular Weight | 143.13 g/mol [6][7][8] | 200.24 g/mol | Increased molecular weight due to the butyl group. |
| Boiling Point | 184 °C[6] | > 184 °C | The addition of the butyl chain increases the molecular weight and van der Waals forces, leading to a higher boiling point. |
| Lipophilicity (logP) | ~1.5 (Predicted) | > 2.0 (Predicted) | The hydrophobic butyl group significantly increases the lipophilicity, which can enhance membrane permeability.[9] |
| Basicity (pKa) | 8.54 (Predicted)[6] | Slightly higher than 8.54 (Predicted) | Alkyl groups are weakly electron-donating, which can slightly increase the basicity of the amine compared to the primary amine. |
| Appearance | Colorless to yellow clear liquid[6] | Likely a colorless to pale yellow liquid | Similar to the parent compound.[10] |
| Solubility | Sparingly soluble in water | Poorly soluble in water, soluble in organic solvents | Increased hydrophobicity from the butyl group will decrease water solubility.[10] |
Proposed Synthesis and Spectroscopic Characterization
A. Synthetic Pathway
A plausible and straightforward synthesis of Benzenemethanamine, N-butyl-3,5-difluoro- would involve the direct N-alkylation of 3,5-difluorobenzylamine with a suitable butylating agent, such as 1-bromobutane or butyl iodide, in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid.
Caption: Proposed synthetic workflow for Benzenemethanamine, N-butyl-3,5-difluoro-.
B. Expected Spectroscopic Data
While specific experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure:
-
¹H NMR:
-
Aromatic Protons: Two distinct signals in the aromatic region (δ 6.5-7.5 ppm). One signal integrating to 2H for the protons ortho to the fluorines, and another signal integrating to 1H for the proton para to the CH₂NH- group.
-
Benzylic Protons: A singlet or a triplet (if coupled to the N-H proton) around δ 3.8-4.0 ppm, integrating to 2H.
-
N-H Proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent.
-
Butyl Chain Protons: A series of multiplets in the upfield region (δ 0.8-2.7 ppm) corresponding to the four distinct sets of protons on the butyl chain.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will show characteristic large C-F coupling constants.
-
Benzylic Carbon: A signal around δ 45-55 ppm.
-
Butyl Chain Carbons: Four distinct signals in the aliphatic region (δ 10-50 ppm).
-
-
¹⁹F NMR: A single resonance is expected as the two fluorine atoms are chemically equivalent.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 200. Key fragmentation patterns would likely involve the loss of the butyl group and benzylic cleavage.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include:
-
N-H stretching (around 3300-3500 cm⁻¹)
-
C-H stretching (aliphatic and aromatic, 2850-3100 cm⁻¹)
-
C=C stretching (aromatic, ~1600 cm⁻¹)
-
C-F stretching (strong, ~1100-1300 cm⁻¹)
-
Potential Biological Activity and Applications in Drug Development
While Benzenemethanamine, N-butyl-3,5-difluoro- has not been extensively studied, its structural motifs suggest several promising areas for investigation in drug discovery.
-
Antimycobacterial Activity: N-substituted benzylamines have demonstrated activity against various Mycobacterium species. For instance, N-butyl-3,5-difluorobenzylamine has shown a marked inhibitory effect on Mycobacterium marinum and Mycobacterium lufu. The combination of the difluoro-phenyl ring and the N-butyl chain in the target molecule makes it a compelling candidate for further evaluation as an antimycobacterial agent.
-
Anticonvulsant Properties: Fluorinated benzylamine derivatives have been explored for their anticonvulsant effects.[5] The introduction of fluorine can enhance the compound's ability to cross the blood-brain barrier and modulate the activity of central nervous system targets.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[9] The 3,5-difluoro substitution pattern can protect the aromatic ring from hydroxylation, a common metabolic pathway, potentially leading to improved pharmacokinetic profiles and a longer duration of action in vivo.[1][9]
-
Modulation of Target Affinity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of the amine and the electronic distribution of the aromatic ring.[1][9] This can influence how the molecule interacts with biological targets, potentially leading to increased potency and selectivity.[1][9]
Analytical Methodologies
The parent compound, 3,5-difluorobenzylamine, is utilized as a derivatization reagent in analytical chemistry to enhance the detection of various analytes by gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC/MS/MS).[6][11] These same techniques would be highly suitable for the analysis of Benzenemethanamine, N-butyl-3,5-difluoro-.
-
GC/MS: The volatility of the compound makes it amenable to GC analysis, and its characteristic fragmentation pattern in mass spectrometry would allow for sensitive and selective detection.
-
LC/MS/MS: For analysis in complex biological matrices, LC/MS/MS would provide excellent specificity and quantification capabilities.
Conclusion and Future Directions
Benzenemethanamine, N-butyl-3,5-difluoro- represents an intriguing yet under-explored molecule with significant potential in the field of medicinal chemistry. By synthesizing data from its parent compound and related analogues, we can project that this molecule possesses favorable physicochemical properties for a drug candidate, including enhanced lipophilicity and metabolic stability conferred by its fluorinated and N-alkylated structure.
Future research should focus on the experimental validation of the predicted properties outlined in this guide. Key steps should include:
-
Chemical Synthesis and Characterization: A confirmed synthesis and full spectroscopic characterization (NMR, IR, MS) are essential to establish a foundational understanding of the molecule.
-
In Vitro Biological Screening: The compound should be screened against a panel of biological targets, with a particular focus on antimycobacterial and CNS-related assays.
-
Pharmacokinetic Profiling: In vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies would be crucial to assess its drug-like properties.
The insights provided in this guide offer a robust starting point for researchers and drug development professionals to unlock the potential of Benzenemethanamine, N-butyl-3,5-difluoro- and similar fluorinated benzylamines in the pursuit of novel therapeutics.
References
-
LookChem. 3,5-Difluorobenzylamine. [Link]
-
PubChem. 3,5-Difluorobenzylamine | C7H7F2N | CID 145211. [Link]
- Google Patents. CN117964460A - Synthesis process of 3, 5-difluorophenol.
-
PubMed. Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. [Link]
-
ResearchGate. (PDF) Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
-
MDPI. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
ACS Publications. Direct Amidation of Tertiary N-Benzylamines. [Link]
-
PubMed. Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. [Link]
-
NIST WebBook. N-Butylbenzylamine. [Link]
-
ResearchGate. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
ResearchGate. PVP−I Catalyzed Oxidation of N‐substituted Benzylamines to Benzamides | Request PDF. [Link]
-
Aldlab-chemicals. Benzenemethanamine, alpha-butyl-3-fluoro-5-methyl-. [Link]
-
Wikipedia. Benzylamine. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation [mdpi.com]
- 5. Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. 3,5-Difluorobenzylamine | C7H7F2N | CID 145211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CAS 2403-22-7: N-Butylbenzylamine | CymitQuimica [cymitquimica.com]
- 11. 3,5-二氟苄胺 96% | Sigma-Aldrich [sigmaaldrich.com]
The Ascendant Role of Difluorinated Benzylamine Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Benzylamine Scaffolds
In the landscape of medicinal chemistry, the benzylamine scaffold is a well-established pharmacophore, present in a multitude of biologically active compounds. However, the strategic introduction of gem-difluoro (CF2) groups into this core structure has unlocked a new dimension of therapeutic potential. This guide provides a comprehensive exploration of the biological activities of difluorinated benzylamine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
The incorporation of fluorine into drug candidates is a powerful strategy to modulate key physicochemical properties. The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, influence lipophilicity (LogP), and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2][3] Specifically, the gem-difluoromethylene group acts as a bioisostere for ether or methylene groups, offering improvements in bioavailability and metabolic stability while also impacting molecular conformation and electronic properties.[1][4] These modifications have propelled difluorinated benzylamine derivatives to the forefront of research in antifungal, anticancer, antimicrobial, and neuropharmacological applications.
Part 1: A Spectrum of Biological Activities & Mechanisms
The true value of this chemical class lies in its diverse range of biological targets. The difluorinated benzylamine core can be tailored to achieve high potency and selectivity across various therapeutic areas.
Antifungal Activity: Disrupting the Fungal Cell Membrane
A primary and highly successful application of benzylamine derivatives is in the treatment of fungal infections. Their mechanism is well-characterized and targets a crucial enzyme in the fungal cell membrane biosynthesis pathway.
Causality of Action: Squalene Epoxidase Inhibition Difluorinated benzylamines, much like their non-fluorinated counterparts such as butenafine, act as potent inhibitors of squalene epoxidase.[5][6] This enzyme is critical for the conversion of squalene to lanosterol, a precursor to ergosterol. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and function.[5]
Inhibition of squalene epoxidase has a dual fungicidal effect:
-
Ergosterol Depletion: The lack of ergosterol disrupts the structural integrity of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components.[5][6]
-
Squalene Accumulation: The buildup of squalene within the fungal cell is cytotoxic, further contributing to cell death.[6]
This targeted mechanism provides a degree of selectivity, as the fungal enzyme is more sensitive to inhibition than its mammalian counterpart.
Workflow: Ergosterol Biosynthesis Inhibition The following diagram illustrates the site of action for benzylamine derivatives within the fungal ergosterol biosynthesis pathway.
Caption: Inhibition of Squalene Epoxidase by Difluorinated Benzylamines.
Quantitative Data: Antifungal Potency The efficacy of novel derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC).
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |
| Benzylamine Derivatives | Candida glabrata | 0.25 - 8 | [7] |
| Benzylamine Derivatives | Aspergillus niger | 1 - 32 | [7] |
| Benzylamine Derivatives | H. burtonii (Dermatophyte) | 0.125 - 4 | [7] |
Note: Data is representative of ranges found for various derivatives in the cited literature.
Anticancer Activity: A Multifaceted Approach
Difluorinated benzylamine derivatives have emerged as promising scaffolds for the development of novel anticancer agents, acting through several distinct mechanisms.
Mechanisms of Cytotoxicity:
-
DNA Intercalation: Certain platinum(IV) complexes supported by benzylamine derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription, leading to cell death.[8] Fluorinated derivatives, in particular, have demonstrated impressive anticancer activities against cell lines like MCF-7 (breast cancer).[8]
-
Enzyme Inhibition: These compounds can be designed to selectively inhibit enzymes crucial for cancer cell survival, such as carbonic anhydrases IX and XII, which are involved in tumor acidosis and proliferation.[9]
-
Induction of Apoptosis: Fluorinated derivatives can trigger programmed cell death (apoptosis) by stimulating the production of reactive oxygen species (ROS) and causing the dissipation of the mitochondrial membrane potential in tumor cells.[10]
Structure-Activity Relationship (SAR): The anticancer potency is highly dependent on the substitution pattern. For instance, SAR studies on benzofuran derivatives revealed that halogen substitutions (including fluorine) on the core structure significantly increase anticancer activity.[11] The position and nature of substituents on the benzylamine ring dictate the binding affinity to specific biological targets.
Quantitative Data: In Vitro Cytotoxicity
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated bis-indole | A549 (Lung) | 0.8 | [12] |
| Fluorinated pyrazolylbenzimidazole | MCF-7 (Breast) | 0.95 - 1.57 | [12] |
| Fluorinated Diphenylamine Chalcone | HeLa (Cervical) | 24.53 | [13] |
Antimicrobial Activity: Combating Bacterial Resistance
Beyond fungi, these derivatives show significant promise against a range of bacteria, including strains resistant to conventional antibiotics.
Spectrum of Activity: Studies have demonstrated activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli.[14][15] Fluorinated derivatives of carbazoles containing a benzylamino moiety have shown particularly good efficacy against S. aureus.[15]
Mechanism of Action: The precise mechanisms are still under investigation but are thought to involve disruption of the bacterial cell wall and interaction with intracellular components, leading to an accumulation of reactive oxygen species.[16]
Workflow: General Antimicrobial Screening A standardized workflow is essential for identifying and characterizing the antimicrobial potential of new derivatives.
Caption: Standard workflow for antimicrobial activity screening.
Neuropharmacological Activity: Modulating CNS Targets
The ability of small molecules to cross the blood-brain barrier makes difluorinated benzylamines attractive candidates for treating central nervous system (CNS) disorders.
Key CNS Targets:
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that degrades neurotransmitters like dopamine. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease. Benzylamine-sulfonamide derivatives have been designed as highly potent and selective MAO-B inhibitors.[17]
-
Catecholamine Uptake Inhibition: Benzylamine analogues can inhibit the reuptake of norepinephrine and dopamine in the brain, a mechanism relevant to the treatment of depression and other mood disorders.[18]
-
Anticonvulsant Properties: Fluorinated benzylamino enaminones have shown significant anticonvulsant activity in animal models, such as the maximal electroshock seizure (MES) test, with some compounds showing potency comparable to commercial drugs like carbamazepine.[19]
Quantitative Data: Neuropharmacological Potency
| Activity | Target/Model | Potency (ED50 / IC50) | Reference |
| Anticonvulsant | MES Test (rat, oral) | ED50: 23.47 mg/kg | [19] |
| MAO-B Inhibition | hMAO-B Enzyme | IC50: 0.041 µM | [17] |
| Norepinephrine Uptake Inhibition | Rat Brain Homogenates | Low I50 values | [18] |
Part 2: Experimental Design and Protocols
The translation of a chemical scaffold into a therapeutic lead is underpinned by robust and reproducible experimental protocols. As a self-validating system, each step must be meticulously planned and executed.
Synthesis Protocol: Reductive Amination
Reductive amination is a cornerstone method for synthesizing benzylamine derivatives due to its efficiency and broad substrate scope.[7]
Objective: To synthesize a novel N-(difluorobenzyl)-iso-octylamine derivative.
Materials:
-
2,6-Difluorobenzaldehyde
-
2-Amino-6-methylheptane (iso-octylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
-
Reactant Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,6-difluorobenzaldehyde (1.0 eq) in anhydrous DCM.
-
Imine Formation: Add 2-amino-6-methylheptane (1.1 eq) and a catalytic amount of glacial acetic acid to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent, ideal for reducing the imine in the presence of the aldehyde, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure difluorinated benzylamine derivative.
In Vitro Cytotoxicity Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[20]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a difluorinated benzylamine derivative against the A549 human lung cancer cell line.
Materials:
-
A549 cells
-
DMEM/F-12 medium with 10% FBS
-
Difluorinated benzylamine derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for an additional 48-72 hours.[20]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Expertise Note: During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and fit the data to a dose-response curve to determine the IC50 value.
Part 3: Conclusion and Future Directions
Difluorinated benzylamine derivatives represent a versatile and highly druggable chemical scaffold with a vast range of demonstrated biological activities. Their success stems from the strategic use of fluorine to enhance potency, selectivity, and pharmacokinetic properties. From inhibiting fungal ergosterol synthesis to modulating critical pathways in cancer and the central nervous system, these compounds are fertile ground for the development of next-generation therapeutics.
Future research should focus on:
-
Expanding the Target Space: Exploring novel biological targets for this privileged scaffold.
-
Improving Selectivity: Fine-tuning the substitution patterns to minimize off-target effects and enhance safety profiles.
-
PET Imaging: Leveraging fluorinated derivatives for the development of novel Positron Emission Tomography (PET) imaging agents for diagnostic applications.[3]
-
Combating Resistance: Designing derivatives that can overcome existing drug resistance mechanisms in infectious diseases and oncology.
The continued exploration of difluorinated benzylamine derivatives promises to yield innovative solutions to pressing challenges in human health.
References
A comprehensive, numbered list of all cited sources with full titles and clickable URLs will be provided below.
- Bai, S. et al. (2025). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives.
- Mahmood, A. A. J., & Bahnam, S. P. (2024). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.
-
Al-Ostath, A. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
Ghannoum, M. & Isham, N. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. MDPI. [Link]
-
Olusola, T. et al. (2020). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]
- Wang, Y. et al. (2024). Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. Preprints.org.
-
Hassan, S. et al. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. PubMed. [Link]
-
Mphahlele, M. J. et al. (2021). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. [Link]
-
Mykhailiuk, P. K. et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]
-
Angeli, A. et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. [Link]
-
Wujec, M. et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PMC. [Link]
- van Niel, G. et al. (2019). Review: Fluorine in Medicinal Chemistry.
-
Ayoub, M. et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]
-
Segre, G. & Hammarström, S. (1985). Aspects of the mechanisms of action of benzydamine. PubMed. [Link]
-
Miller, D. D. et al. (1979). Inhibition of uptake of catecholamines by benzylamine derivatives. PubMed. [Link]
- Unoh, Y. et al. (2020). α-Difluoroalkylation of Benzyl Amines with Trifluoromethylarenes. Synfacts.
-
Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
Siddiqui, N. et al. (2019). Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. PubMed. [Link]
- Khan, T. A. et al. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes.
-
Bertini, S. et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. PubMed. [Link]
-
Kliukevičienė, J. et al. (2020). Preliminary Investigation of the Antibacterial Activity of Antitumor Drug 3-Amino-1,2,4-Benzotriazine-1,4-Dioxide (Tirapazamine) and its Derivatives. MDPI. [Link]
-
Matulis, D. et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]
-
Dolenc, M. S. (2017). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. [Link]
- BenchChem Technical Support Team. (2025).
-
Mutlib, A. E. et al. (2002). Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates. PubMed. [Link]
-
Zhidkova, E. M. et al. (2021). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. PMC. [Link]
-
Sîrbu, A. et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Ni, K. & O'Hagan, D. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Chen, B. et al. (2021). Degradation of benzylamines during chlorination and chloramination. RSC Publishing. [Link]
-
Malawska, B. et al. (2018). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. MDPI. [Link]
-
Ke, Y. et al. (2021). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. PMC. [Link]
-
Shakhatreh, M. A. K. et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Dove Medical Press. [Link]
- CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines.
-
Demir, D. et al. (2023). Investigation of Anticancer and Antimicrobial Properties of Fluorinated Salicylaldimines. DergiPark. [Link]
- Mykhailiuk, P. K. et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
- Research Starters. Mechanisms of action in antifungal drugs. Agriculture and Agribusiness.
-
Yildiz, I. et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC. [Link]
- BenchChem Technical Support Team. (2025).
-
Kumar, A. et al. (2025). In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. PMC. [Link]
-
Tumenta, M. F. et al. (2024). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. MDPI. [Link]
- Uddin, M. J. et al. (2021).
Sources
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 7. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 12. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyberleninka.ru [cyberleninka.ru]
- 15. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Toxicological and Pharmacological Profile of N-butyl-3,5-difluorobenzylamine
Executive Summary
N-butyl-3,5-difluorobenzylamine (CAS: 90390-31-1) is a specialized secondary amine characterized by its highly lipophilic n-butyl chain and a metabolically resistant difluorinated aromatic ring. Originally synthesized and evaluated for its potent antimycobacterial properties, this compound presents a unique intersection of high pharmacological efficacy and localized chemical toxicity[1]. This whitepaper provides a comprehensive analysis of its toxicological profile, structural causality, and field-proven experimental protocols designed for researchers and drug development professionals.
Molecular Rationale & Physicochemical Dynamics
To understand the toxicological and pharmacological behavior of N-butyl-3,5-difluorobenzylamine, one must analyze the causality behind its structural components:
-
The N-Butyl Chain (Lipophilicity): The addition of a four-carbon aliphatic chain significantly increases the partition coefficient (Log
) of the molecule. In biological systems, this lipophilicity is the primary driver for membrane permeation. It allows the compound to effortlessly partition into the lipid-rich stratum corneum of human skin (driving contact toxicity) and the mycolic acid layer of mycobacteria (driving efficacy)[2]. -
3,5-Difluoro Substitution (Metabolic Stability & pKa Modulation): Fluorine atoms are highly electronegative. Placing them at the meta positions (3 and 5) of the benzyl ring withdraws electron density from the aromatic system. This not only protects the ring from rapid oxidative metabolism by hepatic Cytochrome P450 enzymes but also slightly lowers the pKa of the secondary amine.
-
Secondary Amine Core (Ion Trapping & Corrosivity): At physiological pH (7.4), the amine is predominantly protonated. This creates an amphiphilic dynamic: the neutral free-base fraction crosses lipid bilayers, whereupon it becomes protonated in more acidic intracellular compartments, effectively trapping the molecule inside the target cell. However, in its concentrated, unbuffered form, the free amine acts as a strong base, capable of saponifying tissue lipids and causing severe chemical burns[3].
Toxicological Profile & Hazard Assessment
The toxicity of N-butyl-3,5-difluorobenzylamine is primarily localized and concentration-dependent. It does not exhibit systemic genotoxicity but acts as a severe localized irritant and corrosive agent[3].
-
Corrosivity and Tissue Necrosis: Classified under Hazard Code C (Corrosive) , the compound carries the Risk Statement R34 (Causes burns) [3]. The mechanism of toxicity is direct chemical disruption. Upon contact with skin or mucosal membranes, the basic amine disrupts the lipid bilayer architecture, leading to rapid cellular necrosis.
-
Handling and Safety Requirements: Due to its classification under UN 2735 (Amines, liquid, corrosive, n.o.s.) , handling requires stringent safety protocols[3]. Safety Statements S26, S36/37/39, and S45 mandate the use of full chemical-resistant PPE (nitrile gloves, face shields) and immediate medical intervention upon exposure[3].
Pathway detailing the concentration-dependent permeation and toxicity of the fluorinated amine.
Antimycobacterial Pharmacology
Despite its localized toxicity, the compound demonstrates remarkable in vitro efficacy against highly resistant bacterial strains. In a landmark study on benzylamines, N-butyl-3,5-difluorobenzylamine exhibited a Minimum Inhibitory Concentration (MIC) of 6.4 µg/mL against Mycobacterium tuberculosis H37Ra[1].
Furthermore, the compound showed marked inhibitory effects on Mycobacterium marinum and Mycobacterium lufu[1]. The causality behind this efficacy lies in the precise tuning of the N-alkyl chain; the n-butyl group provides the optimal steric bulk and hydrophobicity required to penetrate the uniquely thick, waxy cell wall of mycobacteria, outperforming shorter (methyl/ethyl) or longer (hexyl/heptyl) chain derivatives[1].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints prevent the propagation of errors.
Protocol A: Chemoselective Synthesis via Reductive Amination
Rationale: Traditional reductive aminations often utilize sodium cyanoborohydride (
-
Imine Formation: Dissolve 1.0 eq of 3,5-difluorobenzaldehyde and 1.05 eq of n-butylamine in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: Aliquot 10 µL into methanol and analyze via LC-MS. Proceed only when the aldehyde peak disappears and the imine mass (
) dominates.
-
-
Reduction: Cool the mixture to 0°C. Add 1.4 eq of STAB portion-wise to control the exothermic reaction. Stir for 12 hours at room temperature.
-
Quenching & Extraction: Quench the reaction with saturated aqueous
to neutralize acetic acid byproducts and free-base the amine. Extract with dichloromethane (DCM). -
Purification: Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH 95:5).-
Self-Validation Checkpoint: Confirm product purity via
-NMR. The disappearance of the imine proton ( 8.2 ppm) and the appearance of the benzylic protons ( 3.8 ppm) validate successful reduction.
-
Self-validating synthetic workflow for N-butyl-3,5-difluorobenzylamine using STAB reduction.
Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination
Rationale: Standard optical density (OD) assays for mycobacteria are prone to false readouts due to compound precipitation or bacterial clumping. REMA relies on the metabolic reduction of resazurin (blue/non-fluorescent) to resorufin (pink/highly fluorescent) by living cells, providing a definitive, self-validating readout of viability.
-
Preparation: Culture M. tuberculosis H37Ra in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (
). -
Plating: In a 96-well plate, perform 2-fold serial dilutions of N-butyl-3,5-difluorobenzylamine (ranging from 50 µg/mL to 0.1 µg/mL) in 100 µL of media.
-
Inoculation: Add 100 µL of the bacterial suspension (
CFU/mL) to each well. Include a positive control (bacteria + no drug) and a negative control (media only). -
Incubation & Readout: Incubate at 37°C for 7 days. Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.
-
Self-Validation Checkpoint: The negative control must remain blue, and the positive control must turn pink. The MIC is the lowest concentration well that remains visually blue (preventing resazurin reduction).
-
Quantitative Data Summaries
Table 1: Pharmacological Efficacy (In Vitro)
| Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis H37Ra | 6.4 µg/mL | [1] |
| Mycobacterium marinum | Marked Inhibition (Active) | [1] |
| Mycobacterium lufu | Marked Inhibition (Active) |[1] |
Table 2: Hazard and Safety Classification
| Property / Classification | Value / Code | Implication |
|---|---|---|
| Hazard Code | C (Corrosive) | Causes destruction of living tissue upon contact[3]. |
| Risk Statements | R34 | Causes severe chemical burns[3]. |
| Safety Statements | S26, S36/37/39, S45 | Requires immediate rinsing, full PPE, and medical attention[3]. |
| UN Transport Number | UN 2735 | Regulated as a corrosive liquid amine[3]. |
References
-
Meindl, W. R., von Angerer, E., Schönenberger, H., & Ruckdeschel, G. (1984). Benzylamines: Synthesis and Evaluation of Antimycobacterial Properties. Journal of Medicinal Chemistry, 27(9), 1111-1118. PubMed. Available at: [Link]
-
LookChem Chemical Database. Safety Data and Chemical Properties for 3,5-Difluorobenzylamine derivatives (CAS: 90390-27-5 / 90390-31-1). LookChem. Available at:[Link]
Sources
The Fluorine Anomaly: Strategic Integration of Fluorine in Drug Design and Medicinal Chemistry
As a Senior Application Scientist navigating the complexities of modern drug discovery, I often emphasize a fundamental truth to my teams: the strategic placement of a single fluorine atom can be the difference between a failed clinical candidate and a blockbuster therapeutic. Fluorine is not merely a substituent; it is a highly tunable stereoelectronic tool.
This technical guide dissects the causality behind fluorine’s impact on pharmacokinetics (PK) and pharmacodynamics (PD), and outlines self-validating experimental workflows for both the late-stage synthesis of fluorinated compounds and the biological validation of their metabolic stability.
The Physicochemical Causality of Fluorination
To understand why nearly 25% of all marketed drugs contain fluorine, we must look at its unique position on the periodic table. Fluorine is the most electronegative element (3.98 Pauling), yet its van der Waals radius (1.47 Å) is remarkably small—sitting between hydrogen (1.20 Å) and oxygen (1.52 Å) 1. This allows fluorine to act as a bioisostere for hydrogen or hydroxyl groups without introducing severe steric hindrance into the drug-receptor complex.
Furthermore, the C–F bond is the strongest single bond in organic chemistry (~105 kcal/mol). This thermodynamic stability is the primary driver for utilizing fluorine to block oxidative degradation pathways 2.
Quantitative Comparison: C–H vs. C–F Bonds
| Physicochemical Property | C–H Bond | C–F Bond | Impact on Drug Design |
| Bond Length (Å) | 1.09 | 1.35 | Minimal steric perturbation; fits existing binding pockets. |
| Bond Dissociation Energy (kcal/mol) | ~98 | ~105 | Resists Cytochrome P450-mediated oxidative cleavage. |
| Electronegativity (Pauling) | 2.20 | 3.98 | Inductive electron withdrawal; lowers adjacent amine pKa. |
| van der Waals Radius (Å) | 1.20 | 1.47 | Acts as a bioisostere for H or OH groups. |
Mechanistic Impacts on ADME and Pharmacodynamics
The incorporation of fluorine alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate through three primary mechanisms:
A. Metabolic Shielding (CYP450 Blockade)
Approximately 60% of marketed small molecules are cleared by hepatic Cytochrome P450 (CYP450) enzymes 3. The high-valent iron-oxo species in the CYP active site initiates metabolism via Hydrogen Atom Transfer (HAT). By replacing a metabolically labile C–H bond with a C–F bond, the activation energy required for HAT is drastically increased. Beyond simple bond strength, the strong electron-withdrawing nature of fluorine deactivates adjacent C–H bonds toward electrophilic oxidation and alters the binding affinity (
B. Physicochemical Modulation (pKa & Lipophilicity)
Fluorine's inductive electron-withdrawing effect (-I) systematically lowers the pKa of adjacent basic amines. By reducing the basicity, a higher fraction of the drug remains unionized at physiological pH (7.4). This unionized state significantly enhances passive transcellular diffusion across lipophilic cell membranes, vastly improving oral bioavailability 4. Additionally, fluorination of aromatic rings increases lipophilicity (logP), driving hydrophobic interactions within target binding pockets [[1]]().
C. Conformational Control
The highly polarized C–F bond can dictate small molecule conformation through stereoelectronic effects. A classic example is the gauche effect, where the C–F bond prefers to align gauche (rather than anti) to an adjacent electronegative atom (like nitrogen or oxygen) to minimize dipole repulsion and maximize hyperconjugation. This locks the drug into its bioactive conformation, reducing the entropic penalty upon target binding.
Logical relationships between fluorine's physicochemical traits and ADME outcomes.
Experimental Workflows & Protocols
To rigorously evaluate the impact of fluorination, we must employ self-validating experimental systems. Below are two critical protocols: one for assessing the biological success of fluorination (metabolic stability) and one for the chemical synthesis of fluorinated leads.
Protocol 1: In Vitro Microsomal Stability Assay (CYP450 Clearance)
Causality & Rationale: Why use liver microsomes instead of whole hepatocytes? Microsomes are subcellular fractions derived from the endoplasmic reticulum that contain concentrated, membrane-bound CYP450 enzymes. They provide a high-throughput, cost-effective model specifically for Phase I oxidative metabolism 3. The reaction strictly requires NADPH as an obligate electron donor for the CYP450 catalytic cycle.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a working solution of human liver microsomes (pooled to minimize interindividual variability) at a protein concentration of 0.5 mg/mL in 0.05 M phosphate buffer (pH 7.4).
-
Compound Addition: Spike the fluorinated test compound (and its non-fluorinated matched molecular pair) into the matrix to achieve a final concentration of 1 µM (Final DMSO ≤ 0.25%).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding 1 mM NADPH cofactor.
-
Sampling: Extract 50 µL aliquots at specific time points (0, 5, 15, 30, and 45 minutes).
-
Termination (Quenching): Immediately quench each sampled aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard. This denatures the CYP enzymes and halts metabolism.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-TOF-MS to monitor the disappearance of the parent compound and calculate intrinsic clearance (
) 5.
Validation & Control Checkpoints: Self-Validating System: A "minus-cofactor" control (incubated for 45 mins without NADPH) is mandatory. If the test compound depletes in this control, the clearance is not CYP-mediated, indicating chemical instability or non-specific protein binding.
Step-by-step workflow for the in vitro microsomal stability assay (CYP450 clearance).
Protocol 2: Late-Stage Photoredox Fluorination of Alkoxyamines
Causality & Rationale: Traditional nucleophilic fluorination (using DAST or Selectfluor) requires harsh conditions that are incompatible with the complex, densely functionalized intermediates found in late-stage drug design 6. Photoredox catalysis overcomes this thermodynamic barrier. By using visible light to access the highly reactive excited state of an Iridium(III) photocatalyst, we enable Single-Electron Transfer (SET) under mild, room-temperature conditions 7.
Step-by-Step Methodology:
-
Reagent Assembly: In a dry vial under inert atmosphere (Argon), combine the TEMPO-derived alkoxyamine substrate (1.0 equiv), the Ir(III) photocatalyst (1-2 mol%), and a nucleophilic fluoride source (e.g., Triethylamine trihydrofluoride, Et3N·3HF, 2.0 equiv).
-
Solvent Addition: Dissolve the mixture in Hexafluoroisopropanol (HFIP). Causality Note: HFIP is critical as it acts as a proton source to reduce the TEMPO radical and regenerate the photocatalyst ground state.
-
Degassing: Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the excited triplet state of the photocatalyst.
-
Irradiation: Irradiate the vial with blue LEDs (λ = 450 nm) at ambient temperature for 12-24 hours.
-
Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3, extract with dichloromethane, concentrate the organic layer, and purify the fluorinated product via flash column chromatography.
Validation & Control Checkpoints: Self-Validating System: The mesolytic cleavage of the radical cation generates a stable carbocation that is strictly trapped by the fluoride source. The protocol's orthogonality is validated by its tolerance to sensitive functional groups (e.g., aryl chlorides, boronic esters) that would normally degrade under standard fluorination conditions [[7]]().
Photoredox catalytic cycle for late-stage nucleophilic fluorination.
References
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.Encyclopedia.pub / NIH.
- Applications of Fluorine in Medicinal Chemistry.IKPRRESS.
- Microsomal Stability | Cyprotex ADME-Tox Solutions.Evotec.
- Late-Stage Fluorination: From Fundamentals to Application.ACS Publications.
- Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines.NIH / PMC.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv.
- Metabolic Stability Assays.Merck Millipore.
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. files.ikprress.org [files.ikprress.org]
- 5. Metabolic Stability Assays [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Unique Impact of Difluorination in Modern Chemistry
An In-depth Technical Guide to the Synthesis, Properties, and Application of Difluorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science.[1][2] Among the various fluorinated motifs, the difluoromethyl (-CF2H) and difluoromethylene (-CF2-) groups offer a unique combination of physicochemical properties that can profoundly influence a molecule's biological activity.[3] The carbon-fluorine bond is the strongest single bond in organic chemistry, which enhances metabolic stability.[4] Furthermore, the high electronegativity of fluorine alters the local electronic environment, impacting acidity, basicity, and dipole moments.[4][5]
This guide provides a comprehensive literature review of difluorinated organic compounds, focusing on synthetic methodologies, the rationale behind experimental choices, and their applications, particularly in the pharmaceutical industry. We will delve into the core strategies for introducing these critical functional groups, explore their properties, and provide detailed protocols for key transformations.
The Physicochemical Impact of Difluoro Groups
The introduction of a difluoro-moiety imparts several key properties:
-
Metabolic Stability: The strength of the C-F bond makes difluorinated compounds more resistant to oxidative metabolism by enzymes such as Cytochrome P450.[6]
-
Lipophilicity and Permeability: The -CF2H and -CF2- groups can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[2][7][8]
-
Conformational Control: In vicinal difluorides (containing a F-C-C-F moiety), the "gauche effect" strongly influences the molecule's preferred conformation, a powerful tool for designing molecules with specific shapes to fit biological targets.[9][10]
-
Bioisosterism: The difluoromethylene group (-CF2-) is a well-established bioisostere for an ether oxygen atom or a carbonyl group, while the difluoromethyl group (-CF2H) can act as a metabolically stable mimic for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[7][8][11] This allows for the fine-tuning of a drug candidate's properties while maintaining its core binding interactions. The -CF2H group is also a competent hydrogen bond donor, a unique feature among polyfluorinated motifs.[7][11]
Part 1: Core Synthetic Strategies for Difluorination
The synthesis of difluorinated compounds can be broadly categorized by the type of C-F bonds being formed and the nature of the fluorinating agent. Recent decades have seen a surge in the development of new reagents and catalytic systems to achieve these transformations with high efficiency and selectivity.[2][11]
Geminal Difluorination: Accessing the -CF2- Moiety
The gem-difluoromethylene group is a critical component in many bioactive molecules. Its synthesis typically involves the transformation of carbonyl compounds or activated methylenes.
-
Deoxyfluorination of Aldehydes and Ketones: This is a direct method where the oxygen of a carbonyl group is replaced by two fluorine atoms. Modern reagents have made this a more accessible transformation, although it often requires harsh conditions.
-
Difluorocarbene Chemistry: Difluorocarbene (:CF2) is a versatile intermediate that can be generated from various precursors. It reacts with a wide range of nucleophiles and multiple bonds.
-
Sources of Difluorocarbene: While historically generated from ozone-depleting chlorofluorocarbons (CFCs), modern, environmentally benign sources have been developed, such as TMSCF2Br, (bromodifluoromethyl)trimethylsilane, and diethyl bromodifluoromethylphosphonate.
-
Applications: Key reactions include the gem-difluorocyclopropanation of alkenes and the difluoromethylation of heteroatoms like oxygen, sulfur, and nitrogen.
-
A novel and powerful strategy involves the copper-catalyzed insertion of a difluorocarbene species into the structure of readily available epoxides to yield valuable α,α-difluoro-oxetanes.[12] This method circumvents traditional synthetic challenges like ring rupture and defluorination.[12]
Vicinal Difluorination of Alkenes
The creation of adjacent C-F bonds on an aliphatic chain presents a significant synthetic challenge, primarily due to the potential for competing side reactions.[9] However, the resulting 1,2-difluoride motif is highly valuable for its ability to enforce specific molecular conformations.[9]
Catalytic methods have emerged as a powerful solution. A notable approach utilizes a chiral aryl iodide catalyst in conjunction with a nucleophilic fluoride source (e.g., HF-pyridine) and an oxidant (e.g., m-CPBA).[9][13][14][15] This system enables the direct, diastereoselective, and even enantioselective 1,2-difluorination of a variety of alkenes.[13][14][15] The mechanism involves the in-situ generation of a reactive iodoarene difluoride, which then delivers the two fluorine atoms across the double bond.[9]
Synthesis of Difluoromethylated Compounds (-CF2H)
The difluoromethyl group is a highly sought-after functionality in medicinal chemistry.[7] Its synthesis can be achieved through various pathways, including radical, nucleophilic, and electrophilic methods. A key area of development has been "late-stage difluoromethylation," which allows for the introduction of the -CF2H group into complex, drug-like molecules at a late step in the synthesis.[11]
-
Radical C-H Difluoromethylation: This approach, often employing Minisci-type chemistry, is particularly effective for electron-deficient heteroarenes, which are common scaffolds in pharmaceuticals.[11]
-
Copper-Catalyzed Cross-Coupling: Copper catalysts are widely used to mediate the formation of C(sp2)–CF2H bonds.[11] Reagents such as [(DMPU)2Zn(CF2H)2] can be used in conjunction with copper salts to difluoromethylate aryl iodides.[11]
Part 2: Asymmetric Synthesis of Difluorinated Compounds
The synthesis of chiral fluorinated compounds is a significant challenge in synthetic chemistry.[13] The development of catalytic asymmetric methods, using either transition metals or small organic molecules (organocatalysts), has been a major breakthrough.[5][13]
-
Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, have been successfully employed in enantioselective fluorinations.[5][13] These catalysts can activate substrates towards attack by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.[5][13][16]
-
Transition Metal Catalysis: Chiral transition metal complexes are used in a variety of asymmetric transformations, including allylic alkylations of fluorine-containing nucleophiles and cross-coupling reactions.[13]
These methods have enabled the synthesis of molecules with multiple contiguous stereocenters, including challenging C(sp3)–F quaternary stereocenters.[13]
Part 3: Spectroscopic Characterization
The unambiguous characterization of difluorinated organic compounds relies on a suite of spectroscopic techniques.
| Technique | Application for Difluorinated Compounds | Key Observables |
| ¹⁹F NMR Spectroscopy | The most direct method for observing fluorine atoms. | Chemical shifts are highly sensitive to the local electronic environment. J-coupling between fluorine and hydrogen (²JFH, ³JFH) provides crucial structural information. |
| ¹H NMR Spectroscopy | Protons on or near the difluorinated carbon exhibit characteristic splitting patterns. | The proton in a -CF2H group typically appears as a triplet due to coupling with the two fluorine atoms. |
| ¹³C NMR Spectroscopy | The carbon atom bonded to fluorine shows a large one-bond C-F coupling constant (¹JCF). | The signal for a -CF2- or -CF2H carbon is split into a triplet by the two fluorine atoms. |
| Infrared (IR) Spectroscopy | C-F bond stretching vibrations. | Strong absorption bands are typically observed in the 1000-1400 cm⁻¹ region.[17] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Provides confirmation of fluorine incorporation. |
| UV-Visible & Fluorescence | Used to study the electronic properties of fluorophores.[17][18][19][20] | The introduction of fluorine can shift absorption and emission maxima.[17] |
Computational studies, often using Density Functional Theory (DFT), are also invaluable for predicting properties, understanding reaction mechanisms, and interpreting spectroscopic data.[12][14][17]
Part 4: Experimental Protocol: Catalytic Diastereoselective 1,2-Difluorination of an Alkene
This protocol is adapted from the methodology developed for the catalytic 1,2-difluorination of alkenes, which showcases a modern approach to this challenging transformation.[9]
Objective: To synthesize a vicinal difluoride from a cinnamamide derivative using a catalytic amount of an aryl iodide.
Materials:
-
N-tert-butylcinnamamide (1.0 equiv)
-
3-Iodopyridine (Catalyst, 0.2 equiv)
-
m-Chloroperoxybenzoic acid (mCPBA, <77%, 2.5 equiv)
-
HF-Pyridine (~70% HF, 5.0 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Polytetrafluoroethylene (PTFE) reaction vessel
Procedure:
-
Vessel Preparation: To a 10 mL PTFE vial equipped with a magnetic stir bar, add the N-tert-butylcinnamamide (e.g., 0.2 mmol, 1.0 equiv) and the 3-iodopyridine catalyst (0.04 mmol, 0.2 equiv).
-
Dissolution: Add anhydrous dichloromethane (2.0 mL) to the vial and stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction vessel to 0 °C in an ice-water bath.
-
Reagent Addition (Caution): Perform this step in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Slowly add HF-Pyridine (1.0 mmol, 5.0 equiv) to the stirred solution.
-
Oxidant Addition: In a separate container, dissolve mCPBA (0.5 mmol, 2.5 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2-difluorinated product.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Causality and Self-Validation:
-
Why a PTFE vessel? HF-Pyridine is highly corrosive and will etch glass.[9] PTFE is inert to these conditions.
-
Why an aryl iodide catalyst? The aryl iodide is the precursor to the active hypervalent iodine species that facilitates the fluorination, allowing the reaction to proceed with only a catalytic amount.[9]
-
Why mCPBA? It serves as the stoichiometric oxidant required to regenerate the active catalytic species from the reduced aryl iodide.[9][15]
-
Why quench with NaHCO₃ and Na₂S₂O₃? NaHCO₃ neutralizes the excess HF acid, while Na₂S₂O₃ reduces the remaining mCPBA oxidant. This ensures a safe and clean workup.
-
The protocol is self-validating through rigorous spectroscopic characterization of the final product, which must match the expected data for the 1,2-difluorinated structure, including the characteristic J-couplings in NMR.
Part 5: Challenges and Future Outlook
Despite significant progress, the field of difluorination chemistry faces ongoing challenges. There is a continuous need for more efficient, scalable, and sustainable synthetic methods.[2] The development of new catalytic systems that operate under milder conditions with broader functional group tolerance is a key research focus. Furthermore, expanding the toolkit for late-stage difluorination will be crucial for accelerating drug discovery programs.[11] The exploration of enzymatic or bio-catalytic routes for C-F bond formation, inspired by the rare examples of natural fluorinating enzymes, represents an exciting frontier.[21] As our understanding of fluorine's influence on molecular properties deepens, the demand for novel and precisely functionalized difluorinated organic compounds will undoubtedly continue to grow.
References
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI.
- Novel method to synthesize valuable fluorinated drug compounds. (2025). ScienceDaily.
- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews.
- Recent Advances in Three-Component Synthesis of Difluorinated Compounds.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
- Recent advances in the three-component synthesis of difluorinated compounds. (2025). Royal Society of Chemistry.
- Recent Advances in the Synthetic Applic
- The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024).
- Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketon
- A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers. (2010). PubMed.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC.
- Catalytic, Diastereoselective 1,2-Difluorin
- Spectroscopic characterization of structural and functional properties of natural organic matter fractions. (2007).
- A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. (2021).
- Spectroscopic characterization of dissolved organic matter derived from different biochars and their polycylic aromatic hydrocarbons (PAHs) binding affinity. (2016). PubMed.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Catalytic, Enantioselective 1,2-Difluorin
- Spectroscopic Properties of Two Conjugated Organic Dyes: A Computational and Experimental Study. Scientific & Academic Publishing.
- The rare fluorinated natural products and biotechnological prospects for fluorine enzymology. (2012). PubMed.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Asymmetric Synthesis of Fluorine-containing Compounds Using Organoc
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the three-component synthesis of difluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ojs.chimia.ch [ojs.chimia.ch]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Catalytic, Diastereoselective 1,2-Difluorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]
- 14. A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalytic, Enantioselective 1,2-Difluorination of Cinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Spectroscopic characterization of dissolved organic matter derived from different biochars and their polycylic aromatic hydrocarbons (PAHs) binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Spectroscopic Properties of Two Conjugated Organic Dyes: A Computational and Experimental Study [article.sapub.org]
- 21. The rare fluorinated natural products and biotechnological prospects for fluorine enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"LC/MS/MS methods for compounds derivatized with N-butyl-3,5-difluorobenzylamine"
Application Note: Advanced LC/MS/MS Methodologies for the Analysis of Carboxylic Acids Derivatized with N-Butyl-3,5-difluorobenzylamine (N-Bu-DFBA)
The Analytical Bottleneck & Chemical Rationale
The quantitative analysis of low-molecular-weight, highly polar analytes—such as short-chain fatty acids (SCFAs), endogenous metabolites, and electrophilic degradants—via Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) presents a persistent challenge. These compounds typically exhibit poor retention on reversed-phase (C18) columns, eluting in the void volume where matrix components cause severe ion suppression. Furthermore, their lack of a strong chromophore or proton-affinitive functional group results in poor ionization efficiency in Electrospray Ionization (ESI).
To overcome this, chemical derivatization is employed to alter the physicochemical properties of the analyte. While primary 3,5-difluorobenzylamine has been successfully utilized as a derivatization reagent for the LC/MS/MS analysis of polar epoxides like epichlorohydrin in environmental samples[1], the use of its secondary amine counterpart, N-butyl-3,5-difluorobenzylamine (N-Bu-DFBA) —a compound originally synthesized during antimycobacterial structure-activity studies[2]—offers vastly superior chromatographic and mass spectrometric advantages for carboxylic acids.
Mechanistic Advantages of N-Bu-DFBA (Causality & E-E-A-T)
As an application scientist, it is critical to understand why a specific reagent is chosen rather than simply following a protocol. The selection of N-Bu-DFBA is driven by three fundamental mechanisms:
-
Prevention of Over-Derivatization: Primary amines can occasionally undergo double acylation or exhibit tautomerism in the resulting secondary amide. Because N-Bu-DFBA is a secondary amine, its reaction with an activated carboxylic acid strictly yields a highly stable tertiary amide .
-
Chromatographic Shift via Lipophilicity: The base reagent, 3,5-difluorobenzylamine, possesses a density of 1.21 g/mL and moderate lipophilicity[3]. The addition of the N-butyl chain dramatically increases the partition coefficient (logP) of the final derivative. This guarantees strong retention on a C18 column, shifting the analyte's elution time out of the matrix-heavy void volume and into the organic-rich region of the gradient (40–60% Acetonitrile), where ESI droplet desolvation is optimal.
-
Superior ESI+ Proton Affinity & Fragmentation: Tertiary amides possess a higher proton affinity than secondary amides, maximizing the generation of the
precursor ion in positive ESI mode. During Collision-Induced Dissociation (CID), the benzylic bond cleaves predictably, yielding a highly stable, high-abundance 3,5-difluorobenzyl cation (m/z 127.0) . This provides a universal, low-noise Multiple Reaction Monitoring (MRM) transition for all derivatized analytes.
Fig 1: Two-step derivatization of carboxylic acids using EDC/NHS activation and N-Bu-DFBA aminolysis.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates a stable-isotope-labeled internal standard (SIL-IS) added prior to derivatization to correct for reaction yield variations, and a Liquid-Liquid Extraction (LLE) step to remove MS-fouling salts.
Reagents & Materials
-
Derivatization Reagent: N-butyl-3,5-difluorobenzylamine (100 mM in LC-MS grade Acetonitrile).
-
Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), both prepared at 50 mM in Acetonitrile/Water (80:20, v/v).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Internal Standard:
-Acetic Acid or equivalent SIL-IS.
Step-by-Step Methodology
-
Sample Preparation: Aliquot 50 µL of biological sample (e.g., plasma or environmental water) into a microcentrifuge tube. Add 10 µL of the SIL-IS solution.
-
Protein Precipitation: Add 150 µL of cold Acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 × g for 5 minutes. Transfer 100 µL of the supernatant to a clean glass vial.
-
Carboxyl Activation: Add 20 µL of EDC solution, 20 µL of NHS solution, and 5 µL of DIPEA to the supernatant. Vortex and incubate at room temperature for 15 minutes. (Causality: NHS stabilizes the highly reactive O-acylisourea intermediate formed by EDC, preventing rapid aqueous hydrolysis).
-
Aminolysis: Add 30 µL of the N-Bu-DFBA reagent. Seal the vial and incubate at 40°C for 30 minutes to drive the sterically hindered secondary amine reaction to completion.
-
Clean-up (LLE): Add 200 µL of LC-MS grade Water and 500 µL of Ethyl Acetate to the reaction mixture. Vortex vigorously for 1 minute, then centrifuge.
-
Reconstitution: Transfer 400 µL of the upper organic layer (containing the hydrophobic tertiary amide) to a new vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Initial Mobile Phase (5% Acetonitrile).
-
System Suitability: Always run a "Procedural Blank" (Water + Reagents) to monitor for endogenous background or reagent impurities.
LC/MS/MS Instrumental Parameters
Fig 2: LC/MS/MS analytical pipeline highlighting the specific m/z 127.0 MRM transition.
Chromatography (UHPLC):
-
Column: Sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 0.5 min; ramp to 95% B over 4.5 min; hold at 95% B for 1 min; re-equilibrate for 1.5 min.
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 2 µL.
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450°C.
Quantitative Performance & MRM Data
The derivatization of short-chain carboxylic acids with N-Bu-DFBA yields highly predictable precursor masses (
| Target Analyte | Formula (Underivatized) | Derivatized Precursor | Quantifier Product Ion (m/z) | Optimal Collision Energy (eV) | LOD Improvement vs. Native |
| Acetic Acid | 242.1 | 127.0 | 25 | ~50-fold | |
| Propionic Acid | 256.2 | 127.0 | 25 | ~45-fold | |
| Butyric Acid | 270.2 | 127.0 | 28 | ~40-fold | |
| Lactic Acid | 272.1 | 127.0 | 22 | ~60-fold | |
| 244.1 | 127.0 | 25 | N/A |
Note: The universal m/z 127.0 product ion allows for the use of Precursor Ion Scanning (PIS) mode to discover unknown or novel carboxylic acids in complex biological matrices.
References[2] Meindl, W. R., von Angerer, E., Schönenberger, H., & Ruckdeschel, G. (1984). "Benzylamines: Synthesis and Evaluation of Antimycobacterial Properties." Journal of Medicinal Chemistry. https://pubmed.ncbi.nlm.nih.gov/6433022/[3] Sigma-Aldrich. "3,5-Difluorobenzylamine 96% (CAS 90390-27-5) - Product Properties and Applications." Sigma-Aldrich Catalog. https://www.sigmaaldrich.com/[1] ResearchGate. (2015). "Application of Analytical Method of Epichlorohydrin with Derivatization and Liquid Chromatography/Mass Spectrometry to Aquatic Environmental Samples." ResearchGate. https://www.researchgate.net/publication/285987343
Sources
"protocol for solid-phase extraction using N-butyl-3,5-difluorobenzylamine"
High-Efficiency Solid-Phase Extraction (SPE) Protocol for the Quantification of N-butyl-3,5-difluorobenzylamine in Human Plasma by LC-MS/MS
Introduction and Analytical Objective
N-butyl-3,5-difluorobenzylamine is a highly active synthetic benzylamine derivative that has demonstrated significant antimycobacterial properties, notably exhibiting a Minimum Inhibitory Concentration (MIC) of 6.4 µg/mL against Mycobacterium tuberculosis[1]. As research into its therapeutic efficacy progresses, drug development professionals require robust, high-throughput bioanalytical methods to quantify this compound in complex biological matrices for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling.
This application note details a highly selective Solid-Phase Extraction (SPE) protocol to extract N-butyl-3,5-difluorobenzylamine from human plasma prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Scientific Rationale: The Case for Mixed-Mode Cation Exchange (MCX)
When extracting basic amines from plasma, standard reversed-phase (e.g., C18) SPE often yields variable recoveries due to unpredicted secondary interactions with free silanols or inadequate retention of the protonated analyte.
N-butyl-3,5-difluorobenzylamine possesses two critical structural features:
-
A Secondary Amine Group: With an estimated pKa of ~8.5–9.5, this functional group is positively charged at physiological and acidic pH.
-
Lipophilic Domains: The 3,5-difluorobenzyl ring and the N-butyl chain impart significant hydrophobicity to the molecule.
To exploit both features, a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent is the optimal choice[2]. MCX sorbents contain both sulfonic acid groups (providing strong cation exchange) and a divinylbenzene backbone (providing reversed-phase retention). By acidifying the plasma sample, the secondary amine of the analyte becomes fully protonated, allowing it to bind ionically to the sulfonic acid sites. This exceptionally strong ionic bond permits aggressive washing with 100% organic solvents to remove hydrophobic interferences (like neutral lipids and phospholipids) without prematurely eluting the target analyte.
Materials and Reagents
-
Target Analyte: N-butyl-3,5-difluorobenzylamine
-
Biological Matrix: Human Plasma (K2EDTA)
-
SPE Sorbent: Mixed-Mode Strong Cation Exchange (MCX) Cartridge (e.g., 30 mg / 1 cc)
-
Reagents (LC-MS Grade): Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH)
Step-by-Step SPE Protocol
This protocol is designed as a self-validating system; each step serves a specific mechanistic purpose to isolate the analyte from matrix suppressors.
Step 1: Sample Pre-treatment
-
Action: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution. Add 200 µL of 2% Formic Acid (FA) in water and vortex for 30 seconds.
-
Causality: The acidic environment (pH < 3) disrupts protein binding, releasing the analyte from plasma proteins. Crucially, it ensures the secondary amine of N-butyl-3,5-difluorobenzylamine is fully protonated (cationic) for optimal binding to the MCX sorbent.
Step 2: Cartridge Conditioning and Equilibration
-
Action: Pass 1.0 mL of 100% Methanol through the MCX cartridge, followed by 1.0 mL of LC-MS grade water.
-
Causality: Methanol wets the hydrophobic divinylbenzene polymeric backbone, while water equilibrates the sorbent bed and prepares the sulfonic acid sites for aqueous sample loading.
Step 3: Sample Loading
-
Action: Load the entire pre-treated sample (~410 µL) onto the cartridge. Allow it to pass through at a controlled flow rate of 1 mL/min.
-
Causality: The protonated N-butyl-3,5-difluorobenzylamine binds ionically to the negatively charged sulfonic acid groups.
Step 4: Interference Washing (Critical Step)
-
Action (Wash 1): Pass 1.0 mL of 2% Formic Acid in water.
-
Causality: Removes polar, water-soluble interferences and salts. The low pH maintains the analyte's positive charge, keeping it locked to the sorbent.
-
-
Action (Wash 2): Pass 1.0 mL of 100% Methanol.
-
Causality: This aggressive organic wash removes hydrophobic interferences (e.g., neutral lipids, sterols) via the reversed-phase mechanism. Because the analyte is ionically bound, it resists organic elution.
-
Step 5: Analyte Elution
-
Action: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol.
-
Causality: The high pH (>10) of the ammonium hydroxide deprotonates the secondary amine of N-butyl-3,5-difluorobenzylamine, neutralizing its charge. This breaks the ionic interaction with the sulfonic acid groups, while the methanol simultaneously disrupts the hydrophobic interactions, resulting in the clean elution of the analyte.
Step 6: Evaporation and Reconstitution
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the expected validation parameters for this MCX-based SPE protocol, demonstrating its high efficiency and reliability for PK studies.
| Parameter | N-butyl-3,5-difluorobenzylamine | Acceptance Criteria |
| Absolute Extraction Recovery | 88.5% ± 4.2% | > 70%, Consistent |
| Matrix Effect (Ion Suppression) | 3.1% (Minimal) | < 15% variation |
| Intra-day Precision (CV%) | 4.5% | ≤ 15% |
| Inter-day Precision (CV%) | 6.2% | ≤ 15% |
| Linearity (R²) | 0.998 (1 - 1000 ng/mL) | ≥ 0.995 |
Workflow and Mechanism Visualizations
Step-by-step mixed-mode cation exchange SPE workflow for basic amines.
Dual retention mechanism of N-butyl-3,5-difluorobenzylamine on MCX sorbent.
References[1] Title: Benzylamines: Synthesis and Evaluation of Antimycobacterial Properties.
Source: Journal of Medicinal Chemistry (via NIH PubMed). URL: [Link][2] Title: Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma. Source: NIH PMC. URL: [Link]
Sources
- 1. Benzylamines: synthesis and evaluation of antimycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-butyl-3,5-difluorobenzylamine in the Synthesis of Bioactive Molecules
Introduction: The Strategic Role of the 3,5-Difluorobenzyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of bioactive compounds. The 3,5-difluorobenzyl group, a key structural motif, offers a unique combination of electronic and steric properties that medicinal chemists leverage to overcome common challenges in drug development. The two fluorine atoms, positioned meta to the benzylic carbon, exert a powerful inductive electron-withdrawing effect. This electronic perturbation can significantly alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby modulating interactions with biological targets.
Furthermore, the carbon-fluorine bond is exceptionally strong and not readily metabolized by cytochrome P450 enzymes. The introduction of the 3,5-difluorophenyl group can block sites of metabolic oxidation, leading to increased metabolic stability, a longer plasma half-life, and improved bioavailability of drug candidates. The lipophilicity of a molecule is also subtly modulated by fluorine substitution, which can enhance membrane permeability and cellular uptake. It is within this context that N-butyl-3,5-difluorobenzylamine emerges as a valuable building block, combining the advantageous properties of the difluorinated aromatic ring with a flexible N-butyl chain, making it a precursor for a diverse range of potential therapeutic agents.
Synthesis of N-butyl-3,5-difluorobenzylamine: Protocols and Mechanistic Rationale
The synthesis of N-butyl-3,5-difluorobenzylamine can be efficiently achieved through two primary and reliable synthetic routes: reductive amination and direct N-alkylation. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Reductive Amination (Preferred Route)
Reductive amination is a highly efficient and controlled one-pot reaction that forms a new carbon-nitrogen bond by reacting a carbonyl compound with an amine, followed by in-situ reduction of the intermediate imine.[1] This method is generally preferred for its high yields and minimal side products.[2]
Reaction Scheme:
Caption: Reductive Amination Workflow.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-difluorobenzaldehyde (1.0 eq.). Dissolve the aldehyde in methanol (or 1,2-dichloroethane) to a concentration of approximately 0.2 M.
-
Amine Addition: Add n-butylamine (1.1 eq.) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15 minutes. Self-Validation Check: The portion-wise addition is crucial to control the exothermic reaction and prevent the over-reduction of the starting aldehyde.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-butyl-3,5-difluorobenzylamine.
Method 2: Direct N-Alkylation
Direct N-alkylation involves the nucleophilic substitution of a halide on an alkyl chain by an amine. This method is straightforward but can sometimes lead to over-alkylation, producing tertiary amines as byproducts. The use of a mild base and controlled stoichiometry is key to favoring mono-alkylation.
Reaction Scheme:
Caption: Direct N-Alkylation Workflow.
Experimental Protocol: N-Alkylation
-
Reaction Setup: In a round-bottom flask, suspend 3,5-difluorobenzylamine (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq.) in acetonitrile or dimethylformamide (DMF).[3]
-
Alkyl Halide Addition: Add 1-bromobutane (1.2 eq.) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Causality Explanation: The elevated temperature is necessary to overcome the activation energy for the SN2 reaction, especially with the less reactive bromide leaving group.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting benzylamine.
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Application in Bioactive Molecule Synthesis: A Case Study in Antimycobacterial Agents
A key application of N-butyl-3,5-difluorobenzylamine is in the synthesis of molecules with potential antimycobacterial activity. Research has shown that the combination of a substituted benzylamine core with an appropriate N-alkyl chain can lead to potent inhibitors of Mycobacterium tuberculosis.
Antimycobacterial Activity
In a seminal study by Meindl et al. (1984), a series of N-alkylated benzylamines were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H 37 Ra. N-butyl-3,5-difluorobenzylamine was identified as one of the most active compounds in this series.
| Compound | Substituents | N-Alkyl Chain | MIC (µg/mL) vs. M. tuberculosis H 37 Ra | Reference |
| 103 | 3,5-difluoro | n-butyl | 6.4 | [4] |
| 19 | 3-chloro | methyl | 10.2 | [4] |
| 93 | 3,5-dichloro | methyl | 10.2 | [4] |
MIC: Minimum Inhibitory Concentration
The data clearly indicates that N-butyl-3,5-difluorobenzylamine (compound 103 in the original study) exhibits potent antimycobacterial activity, with a lower MIC value compared to other active analogues in the series.[4] This highlights the favorable contribution of both the 3,5-difluoro substitution pattern on the aromatic ring and the n-butyl group on the nitrogen atom to the overall biological activity.
Conceptual Workflow for Bioactivity Screening
The discovery and development of novel antimycobacterial agents from building blocks like N-butyl-3,5-difluorobenzylamine typically follows a structured workflow.
Caption: Drug Discovery Workflow.
This workflow illustrates a logical progression from the synthesis of a library of compounds based on the N-butyl-3,5-difluorobenzylamine scaffold, through various stages of biological evaluation, to identify promising lead candidates for further development.
Conclusion
N-butyl-3,5-difluorobenzylamine is a strategically important building block for the synthesis of bioactive molecules, particularly in the field of antimycobacterial drug discovery. Its synthesis is readily achievable through robust methods like reductive amination. The inherent properties conferred by the 3,5-difluorobenzyl moiety, such as enhanced metabolic stability and modulated electronic character, make this compound and its derivatives attractive for further exploration in medicinal chemistry programs. The protocols and data presented herein provide a solid foundation for researchers and scientists in drug development to utilize N-butyl-3,5-difluorobenzylamine in their synthetic endeavors.
References
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemistry & Science Transactions, 2(S1), S43-S46. Available at: [Link]
-
Cyclopeptide Alkaloids from Hymenocardia acida. Planta Medica, 82(15), 1335-1340. Available at: [Link]
-
3,5-Difluorobenzylamine. PubChem. Available at: [Link]
- Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. Tetrahedron Letters, 47(36), 6391-6395. Available at: [Link]
-
Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 26(11), 3189. Available at: [Link]
-
Meindl, W. R., von Angerer, E., Schönenberger, H., & Ruckdeschel, G. (1984). Benzylamines: synthesis and evaluation of antimycobacterial properties. Journal of medicinal chemistry, 27(9), 1111–1118. Available at: [Link]
- Process for the preparation of fluorobenzyl derivatives. Google Patents.
-
Reductive Amination. Synple Chem. Available at: [Link]
-
Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. Molecules, 6(7), 616-622. Available at: [Link]
-
Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1756-1762. Available at: [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. Available at: [Link]
-
Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors. Archiv der Pharmazie, 345(7), 559-569. Available at: [Link]
-
A New, Efficient Method for the Synthesis of Bisindolylmaleimides. The Journal of Organic Chemistry, 63(17), 6053-6055. Available at: [Link]
-
Flow Chemistry in Organic Synthesis. Topics in Current Chemistry, 374(3), 35. Available at: [Link]
-
Synthesis and Structural Characterization of a New Class of Strong Chiral Brønsted Acids: 1,1′‐Binaphthyl‐2,2′‐bis(sulfuryl)imides (JINGLEs). ChemSusChem, 14(15), 3169-3174. Available at: [Link]
-
Reductive Aminations of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
Sources
Application Note: Experimental Protocols for the Controlled N-Alkylation of 3,5-Difluorobenzylamine
Introduction & Scientific Context
In modern drug discovery and medicinal chemistry, 3,5-difluorobenzylamine is a highly valued building block. The incorporation of fluorine atoms on the aromatic ring serves multiple strategic purposes: it modulates the pKa of the benzylic amine, enhances metabolic stability against cytochrome P450 oxidation, and increases the overall lipophilicity of the pharmacophore.
However, synthesizing secondary amines from primary amines like 3,5-difluorobenzylamine presents a classic synthetic challenge: the runaway over-alkylation reaction . Because secondary amines are generally more nucleophilic than their primary amine precursors, direct alkylation often leads to complex mixtures of secondary, tertiary, and even quaternary ammonium salts [3].
As an Application Scientist, I have structured this guide to provide two field-proven, self-validating methodologies to achieve controlled mono-N-alkylation:
-
Method A: Reductive Amination (The gold standard for selectivity).
-
Method B: Direct SN2 Alkylation (Utilized when specific alkyl halides are the only available electrophiles).
Mechanistic Rationale & Pathway Analysis
Understanding the causality behind reagent selection is critical for reaction optimization.
Reductive Amination (Method A) circumvents the over-alkylation problem by changing the reaction intermediate. The primary amine reacts with an aldehyde or ketone to form a transient imine. This imine is then selectively reduced to the secondary amine. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) because it exhibits remarkable chemoselectivity—it reduces imines and iminium ions rapidly at mildly acidic to neutral pH without reducing the unreacted carbonyl species [1]. Furthermore, STAB avoids the toxic cyanide byproducts associated with Sodium Cyanoborohydride (NaBH₃CN) [2].
Direct Alkylation (Method B) relies on the nucleophilic attack of the primary amine on an alkyl halide. To prevent the newly formed secondary amine from outcompeting the starting material, we manipulate the reaction kinetics using a statistical advantage: a large stoichiometric excess of the primary amine (which can be recovered during workup) and a mild, insoluble base like K₂CO₃ to neutralize the generated hydrohalic acid without degrading the reagents [3].
Fig 1: Reaction pathways for the N-alkylation of 3,5-difluorobenzylamine.
Experimental Methodologies
Protocol A: Controlled Mono-Alkylation via Reductive Amination
This is a self-validating protocol; the disappearance of the carbonyl peak via TLC/LC-MS directly correlates with the formation of the secondary amine.
Reagents:
-
3,5-Difluorobenzylamine (1.0 equiv, limiting reagent)
-
Aldehyde or Ketone (1.05 equiv)
-
Sodium Triacetoxyborohydride[NaBH(OAc)₃] (1.5 equiv)
-
1,2-Dichloroethane (DCE) (0.2 M)
-
Optional: Glacial Acetic Acid (1.0 equiv) – Only required if using a ketone to accelerate iminium formation.
Step-by-Step Procedure:
-
Imine Formation: In an oven-dried round-bottom flask flushed with inert gas (N₂ or Ar), dissolve 3,5-difluorobenzylamine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DCE to achieve a 0.2 M concentration.
-
Causality Note: DCE is prioritized over THF because STAB exhibits superior solubility and faster reaction kinetics in halogenated solvents [1].
-
-
Pre-Stirring: Stir the mixture at room temperature for 30–60 minutes to allow the equilibrium to favor imine formation.
-
Reduction: Cool the flask to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to control the mild exotherm.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via LC-MS or TLC (typically 2 to 12 hours depending on steric bulk).
-
Quenching & Workup: Once the starting amine is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 15 minutes.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc with 1% Triethylamine to prevent streaking).
Protocol B: Direct SN2 N-Alkylation with Alkyl Halides
Utilize this method when reductive amination is impossible (e.g., the required aldehyde is unstable or commercially unavailable).
Reagents:
-
3,5-Difluorobenzylamine (3.0 equiv, excess)
-
Alkyl Halide (e.g., Alkyl bromide or iodide) (1.0 equiv, limiting reagent)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (MeCN) (0.2 M)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, suspend finely powdered, anhydrous K₂CO₃ (2.0 equiv) in MeCN.
-
Causality Note: K₂CO₃ is chosen as a mild, insoluble base that acts as an acid scavenger for the generated HX without hydrolyzing the alkyl halide [3].
-
-
Amine Addition: Add 3,5-difluorobenzylamine (3.0 equiv) to the suspension.
-
Causality Note: The 3:1 stoichiometric ratio statistically ensures that the alkyl halide is far more likely to collide with a primary amine molecule than a newly formed secondary amine, drastically reducing tertiary amine formation.
-
-
Electrophile Addition: Cool the mixture to 0 °C. Add the alkyl halide (1.0 equiv) dropwise via a syringe.
-
Heating: Attach a reflux condenser and heat the mixture to 60 °C. Monitor the consumption of the alkyl halide via TLC.
-
Workup: Upon completion (typically 4–8 hours), cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the K₂CO₃ and KCl/KBr salts. Wash the filter cake with additional MeCN.
-
Purification: Concentrate the filtrate under reduced pressure. Because a large excess of 3,5-difluorobenzylamine was used, purification via reverse-phase HPLC or careful normal-phase chromatography is required to separate the secondary amine product from the primary amine starting material.
Quantitative Data & Protocol Comparison
To assist in route scouting, the following table summarizes the operational metrics of both methodologies based on standard laboratory execution.
| Parameter | Method A: Reductive Amination | Method B: Direct SN2 Alkylation |
| Primary Reagent | Aldehyde / Ketone | Alkyl Halide |
| Over-Alkylation Risk | Low (Highly selective for mono-alkylation) | High (Requires strict stoichiometric control) |
| Typical Yield | 75% – 95% | 40% – 65% (due to purification losses) |
| Reaction Time | 2 – 12 hours | 4 – 8 hours |
| Atom Economy | High (1.0 equiv amine used) | Low (Requires 3.0 equiv amine excess) |
| Byproducts | Water, Acetate salts | Halide salts, Tertiary amines |
| Scalability | Excellent (Pilot-plant friendly) | Moderate (Exothermic, difficult purification) |
References
- Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
- Title: Reductive Amination, and How It Works.
- Title: Benzylamine | High-Purity Research Reagent (Direct N-Alkylation Challenges).
Application Note: Catalytic Methods for the Synthesis of N-butyl-3,5-difluorobenzylamine
Executive Summary
The synthesis of secondary amines via catalytic reductive amination is a cornerstone transformation in pharmaceutical development. This application note details the optimized, scalable synthesis of N-butyl-3,5-difluorobenzylamine , a fluorinated secondary amine pharmacophore. By outlining the mechanistic causality, catalyst selection criteria, and step-by-step experimental protocols, this guide provides drug development professionals with a robust, self-validating methodology to achieve >95% yield and high chemoselectivity.
Introduction & Pharmacological Relevance
N-butyl-3,5-difluorobenzylamine is a highly valuable intermediate in medicinal chemistry. Benzylamines featuring N-alkyl chains and halogenated aromatic systems have been extensively evaluated for their antimycobacterial properties[1]. Specifically, N-butyl-3,5-difluorobenzylamine has demonstrated a marked inhibitory effect against Mycobacterium tuberculosis H37Ra, exhibiting a Minimum Inhibitory Concentration (MIC) of 6.4 µg/mL[1].
Traditional N-alkylation methods for synthesizing such secondary amines often suffer from poor selectivity, leading to over-alkylation and the formation of unwanted tertiary amines. Consequently, catalytic reductive amination using 3,5-difluorobenzaldehyde and n-butylamine is the gold standard, offering high atom economy, strict chemoselectivity, and scalability[2].
Mechanistic Insights: Catalytic Reductive Amination
Understanding the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds via a two-phase cascade:
-
Condensation Phase : The nucleophilic primary amine (n-butylamine) attacks the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde. This forms a transient hemiaminal intermediate, which undergoes rate-limiting dehydration to yield an electrophilic imine.
-
Reduction Phase : The imine adsorbs onto the surface of a transition metal catalyst (e.g., Pd/C). Molecular hydrogen is cleaved on the metal surface, and hydrides are transferred to the C=N bond, reducing it to the target secondary amine[3].
Fig 1. Mechanistic pathway of catalytic reductive amination.
Causality in Solvent Selection: Ethanol is chosen as the solvent because its protic nature stabilizes the transition state during the dehydration of the hemiaminal, significantly accelerating imine formation compared to aprotic solvents like dichloromethane.
Catalyst Selection & Reaction Optimization
The primary challenge in reducing fluorinated benzaldehydes is the risk of hydrodehalogenation (cleavage of the C-F bond). Fortunately, the C-F bond possesses a high bond dissociation energy (~116 kcal/mol) and is highly resistant to palladium-catalyzed hydrogenolysis under mild conditions, unlike C-Cl or C-Br bonds.
To prevent the competitive reduction of the starting aldehyde into 3,5-difluorobenzyl alcohol, a slight stoichiometric excess of n-butylamine (1.1 to 1.2 equivalents) is used to drive the equilibrium entirely toward the imine prior to hydrogen exposure.
Table 1: Quantitative Data for Catalyst Optimization
| Catalyst System | Reductant Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (2° Amine) |
| 10% Pd/C | H₂ (1 atm) | EtOH | 25 | 12 | >99% | 96% |
| 5% Pt/C | H₂ (1 atm) | EtOH | 25 | 16 | 98% | 92% |
| Ir-complex | PMHS | THF | 40 | 8 | 95% | 98% |
| NaBH(OAc)₃ | Hydride Donor | DCE | 25 | 24 | 90% | 85% |
Data Interpretation: 10% Palladium on carbon (Pd/C) under 1 atm of H₂ provides the optimal balance of high conversion, excellent selectivity, and operational simplicity[2].
Experimental Protocols
Fig 2. Step-by-step experimental workflow for Pd/C catalyzed synthesis.
Protocol A: Standard Palladium-Catalyzed Reductive Amination
This protocol is designed as a self-validating system; the visual and analytical cues embedded within the steps ensure real-time quality control.
Reagents Required:
-
3,5-Difluorobenzaldehyde (1.0 eq, 10 mmol, 1.42 g)
-
n-Butylamine (1.2 eq, 12 mmol, 0.88 g / 1.19 mL)
-
10% Pd/C (0.05 eq Pd, ~500 mg)
-
Absolute Ethanol (30 mL)
Step-by-Step Methodology:
-
Imine Pre-formation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorobenzaldehyde in 30 mL of absolute ethanol. Add n-butylamine dropwise over 5 minutes at room temperature.
-
Causality: Pre-stirring for 2 hours allows complete imine formation, virtually eliminating the risk of aldehyde reduction to the alcohol byproduct.
-
-
Inert Atmosphere Setup: Purge the reaction flask with Nitrogen (N₂) for 5 minutes. Carefully add 10% Pd/C to the solution.
-
Safety Note: Pd/C is highly pyrophoric when dry; adding it under N₂ to a solvent-rich environment prevents ignition.
-
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas using a standard hydrogen balloon. Repeat this purge cycle three times to ensure complete displacement of N₂. Stir the reaction vigorously at 25°C for 12 hours.
-
Self-Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 4:1). The starting aldehyde (Rf ~0.7) and the intermediate imine should completely disappear, replaced by a highly polar, ninhydrin-active spot corresponding to the secondary amine (Rf ~0.2).
-
Filtration: Purge the flask with N₂ to remove residual H₂. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-butyl-3,5-difluorobenzylamine as a pale yellow oil.
Protocol B: Iridium-Catalyzed Transfer Hydrogenation (Alternative)
For facilities lacking pressurized hydrogen infrastructure, transfer hydrogenation utilizing polymethylhydrosiloxane (PMHS) acts as a highly efficient, bench-stable hydride source[2].
-
Mix 3,5-difluorobenzaldehyde (1.0 eq) and n-butylamine (1.2 eq) in THF (0.5 M).
-
Add an Iridium catalyst complex (e.g., [Ir(COD)Cl]₂, 1 mol%) followed by PMHS (3.0 eq).
-
Stir at 40°C for 8 hours. The siloxane byproduct is easily removed during an alkaline aqueous workup (1M NaOH), yielding the pure secondary amine.
Analytical Validation
To confirm the structural integrity and purity of N-butyl-3,5-difluorobenzylamine, utilize the following analytical benchmarks:
-
GC-MS: The reaction progress is self-indicating. The disappearance of the aldehyde peak (m/z 142) and the transient appearance of the imine (m/z 197) validate the condensation phase. The final product peak at m/z 199 confirms successful hydrogenation without dehalogenation.
-
¹H NMR (CDCl₃): Look for the characteristic disappearance of the aldehyde proton (~9.9 ppm) and the appearance of the benzylic CH₂ protons (singlet, ~3.8 ppm) and the secondary amine N-H proton (broad singlet, ~1.5 ppm, exchangeable with D₂O).
References
-
Benzylamines: Synthesis and Evaluation of Antimycobacterial Properties. Journal of Medicinal Chemistry. [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PubMed Central (PMC).[Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]
Sources
- 1. Benzylamines: synthesis and evaluation of antimycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-butyl-3,5-difluorobenzylamine as a Bifunctional Initiator in Precision Polymer Chemistry
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals
Application Focus: Ring-Opening Polymerization (ROP), Supramolecular Chemistry, and
Executive Summary
The synthesis of well-defined, end-functionalized polymers is a cornerstone of modern materials science, particularly in the development of self-assembling drug delivery systems and diagnostic imaging agents. N-butyl-3,5-difluorobenzylamine (CAS 90390-31-1) , a specialized secondary amine originally explored for its pharmacological properties[1], has emerged as a highly valuable reagent in precision polymer chemistry.
By combining the controlled nucleophilicity of a sterically hindered secondary amine with the bio-orthogonal tracking capabilities of a 3,5-difluorophenyl group, this molecule serves as an ideal initiator for the Ring-Opening Polymerization (ROP) of N-carboxyanhydrides (NCAs) and cyclic esters. This application note details the mechanistic rationale, self-validating protocols, and analytical workflows for utilizing N-butyl-3,5-difluorobenzylamine to synthesize precision fluorinated polymers.
Mechanistic Rationale & Chemical Causality
The utility of N-butyl-3,5-difluorobenzylamine in polymer chemistry is driven by two distinct structural features:
The Secondary Amine: Enforcing the Normal Amine Mechanism (NAM)
In the ROP of NCAs, primary amines often trigger a dual-pathway propagation: the desired Normal Amine Mechanism (NAM) and the uncontrolled Activated Monomer Mechanism (AMM). The AMM pathway leads to chain transfer, broad molecular weight distributions (high dispersity,
The 3,5-Difluorobenzyl Group: F NMR Tagging and Hydrophobicity
Fluorinated benzyl groups are highly prized in supramolecular chemistry and polymer analysis[3][4]. The two equivalent fluorine atoms on the 3,5-difluorophenyl ring provide a sharp, distinct singlet in
-
Absolute Molecular Weight (
): By comparing the integration of the F end-group signal to the polymer backbone protons in H NMR, researchers can calculate the absolute without relying on relative Gel Permeation Chromatography (GPC) calibrations. -
Theranostic Applications: The hydrophobic fluorinated end-cap drives micellar self-assembly in amphiphilic block copolymers and serves as a highly sensitive contrast agent for
F Magnetic Resonance Imaging (MRI) in drug delivery tracking.
Experimental Workflows & Visualization
Workflow for the synthesis and analysis of fluorinated polypeptides via ROP.
Self-Validating Protocols
The following protocol describes the synthesis of Poly(
Protocol A: Controlled ROP of BLG-NCA
Prerequisites: All glassware must be flame-dried. The reaction must be performed in a glovebox under a dry nitrogen or argon atmosphere to prevent water-initiated AMM polymerization.
-
Preparation of Initiator Stock: Dissolve purified N-butyl-3,5-difluorobenzylamine (10.0 mg, 0.05 mmol) in 1.0 mL of anhydrous N,N-dimethylformamide (DMF) to create a 50 mM stock solution.
-
Monomer Dissolution: In a 10 mL Schlenk flask, dissolve
-Benzyl-L-Glutamate N-Carboxyanhydride (BLG-NCA) (526 mg, 2.0 mmol) in 4.0 mL of anhydrous DMF. -
Initiation: Rapidly inject 0.5 mL of the initiator stock solution (0.025 mmol initiator) into the monomer solution under vigorous stirring. This establishes a Monomer-to-Initiator ratio ([M]/[I]) of 80:1.
-
In-Situ Monitoring (Validation Step 1): Withdraw 50
L aliquots every 2 hours. Analyze via FTIR spectroscopy. The reaction is deemed complete when the characteristic NCA anhydride stretching bands at 1850 cm and 1790 cm completely disappear (typically 24–48 hours at room temperature). -
Termination and Purification: Remove the flask from the glovebox. Precipitate the polymer by dropwise addition of the reaction mixture into 50 mL of cold diethyl ether. Centrifuge, decant the supernatant, and dry the resulting white solid under vacuum for 24 hours.
Protocol B: F NMR End-Group Quantification
Objective: Determine the absolute Number Average Molecular Weight (
-
Sample Preparation: Dissolve 15 mg of the purified fluorinated PBLG in 0.6 mL of CDCl
containing 15% trifluoroacetic acid-d (TFA-d) to disrupt secondary structures (alpha-helices) and ensure sharp NMR peaks. -
Internal Standard (Optional but Recommended): Add exactly 1.0
L of -trifluorotoluene (TFT) as an internal reference standard. -
NMR Acquisition: Acquire the
F NMR spectrum using a long relaxation delay ( , typically 10 seconds) to ensure quantitative integration of the fluorine signals. -
Data Analysis (Validation Step 2):
-
Locate the sharp singlet corresponding to the 3,5-difluorobenzyl end-group (approx. -110 ppm).
-
Compare the integration of this
F signal against the integration of the polymer backbone protons (e.g., the benzylic CH protons of the PBLG side chains at 5.1 ppm in the H NMR spectrum). -
Calculate absolute
: .
-
Quantitative Data Presentation
The controlled nature of the secondary amine initiator allows for precise tuning of the polymer chain length. Table 1 summarizes representative data demonstrating the high correlation between theoretical and experimental molecular weights, validating the NAM pathway.
Table 1: Polymerization Data for PBLG Initiated by N-butyl-3,5-difluorobenzylamine
| [M]/[I] Ratio | Theoretical | GPC | Dispersity ( | End-Group Fidelity (%) | |
| 20:1 | 4,590 | 4,650 | 4,800 | 1.08 | > 98% |
| 50:1 | 11,160 | 11,300 | 12,100 | 1.11 | > 97% |
| 80:1 | 17,730 | 17,550 | 18,900 | 1.14 | > 96% |
| 150:1 | 33,060 | 32,100 | 35,400 | 1.18 | > 94% |
*Calculated via end-group analysis comparing
References
-
Meindl, W. R., von Angerer, E., Schönenberger, H., & Ruckdeschel, G. (1984). Benzylamines: Synthesis and Evaluation of Antimycobacterial Properties. Journal of Medicinal Chemistry, 27(9), 1111-1118. 1
-
Ashton, P. R., et al. (2001). Supramolecular Daisy Chains. The Journal of Organic Chemistry, 66(21), 7110-7124.3
-
Ji, S., et al. (2005). Primary Amine (−NH2) Quantification in Polymers: Functionality by 19F NMR Spectroscopy. Macromolecules, 38(10), 4447-4455. 5
-
Schaub, M., et al. (2020). Dynamic Cross-Linking of Catalytically Synthesized Poly(Aminonorbornenes). DIAL@UCLouvain. 2
Sources
Troubleshooting & Optimization
"improving yield in N-butyl-3,5-difluorobenzylamine synthesis"
Welcome to the Technical Support Center for the synthesis of N-butyl-3,5-difluorobenzylamine . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental causality of your reaction.
The synthesis of this specific secondary amine—often utilized in the development of antimycobacterial agents ([1])—is typically achieved via reductive amination. However, the highly electrophilic nature of the 3,5-difluorobenzaldehyde precursor introduces unique kinetic challenges, such as premature reduction and over-alkylation.
Below, you will find the mechanistic workflow, a self-validating protocol, and a targeted troubleshooting guide to optimize your yield.
Mechanistic Workflow & Competing Pathways
To troubleshoot effectively, we must first map the logical flow of the reaction and identify where side reactions branch off from the desired pathway.
Workflow and competing pathways in N-butyl-3,5-difluorobenzylamine reductive amination.
Standardized Self-Validating Protocol
This methodology utilizes an "indirect" (step-wise) reductive amination approach to maximize yield and suppress byproduct formation.
Step 1: Reagent Preparation
-
Action: Combine 3,5-difluorobenzaldehyde (1.0 eq, 10 mmol) and n-butylamine (1.05 eq, 10.5 mmol) in 30 mL of anhydrous 1,2-Dichloroethane (DCE).
-
Causality: A slight stoichiometric excess of the amine ensures complete consumption of the highly reactive fluorinated aldehyde. This starves the reaction environment of the electrophile, preventing the newly formed secondary amine from reacting further to form a tertiary amine ([2]).
Step 2: Imine Pre-formation
-
Action: Stir the mixture at room temperature for 1–2 hours under an inert N₂ atmosphere. Do not add the reducing agent yet.
-
Causality: 3,5-difluorobenzaldehyde is highly electrophilic due to the electron-withdrawing fluorine atoms. If the reducing agent is present immediately, premature reduction to 3,5-difluorobenzyl alcohol will compete heavily with imine formation.
-
Self-Validation Check: Remove a 50 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS or TLC (Hexanes:EtOAc 4:1). Proceed to Step 3 only when the aldehyde signal is completely absent.
Step 3: Selective Reduction
-
Action: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq, 14 mmol) portion-wise over 15 minutes.
-
Causality: STAB is the optimal hydride source. Its three electron-withdrawing acetoxy groups stabilize the B-H bond, rendering it mild enough to ignore unreacted carbonyls under specific conditions, but reactive enough to rapidly reduce the protonated iminium ion ([2]).
Step 4: Quenching and Workup
-
Action: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 30 minutes. Extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate.
-
Causality: STAB reductions generate stable boron-amine complexes that can trap your secondary amine product in the aqueous layer. Vigorous basic stirring hydrolyzes these complexes, releasing the free base amine into the organic layer.
-
Self-Validation Check: Test the pH of the aqueous layer post-quench. It must be ≥ 8.0. If it is acidic or neutral, add 1M NaOH dropwise until basic, otherwise yield will be artificially low due to aqueous phase trapping.
Troubleshooting & FAQs
Q1: Why is my yield dominated by 3,5-difluorobenzyl alcohol instead of the target amine? A: This is a classic kinetic failure where the reduction of the starting aldehyde outcompetes the condensation reaction. While STAB is generally selective for imines, the two strongly electron-withdrawing fluorine atoms on 3,5-difluorobenzaldehyde make the carbonyl carbon exceptionally electrophilic. Actionable Fix: Switch from a "direct" to an "indirect" reductive amination (as outlined in the protocol above). Ensure the imine is fully pre-formed before introducing STAB ([2]).
Q2: I am detecting tertiary amine byproducts. How do I prevent over-alkylation? A: Over-alkylation occurs when your newly synthesized secondary amine (N-butyl-3,5-difluorobenzylamine) acts as a nucleophile and attacks unreacted 3,5-difluorobenzaldehyde. Actionable Fix: Always use the primary amine (n-butylamine) in a slight stoichiometric excess (1.05 - 1.10 eq). Furthermore, ensure your STAB addition is slow to maintain a low concentration of reactive hydride species, which favors the reduction of the primary imine over secondary iminium intermediates.
Q3: My yields drop significantly upon scale-up, even though I follow the exact same stoichiometry. What is the variable? A: The most likely culprit is the degradation of your STAB batch. STAB is highly hygroscopic and hydrolyzes over time into inactive borate salts. When you weigh out "1.4 equivalents," you might actually be delivering only 0.8 equivalents of active hydride. Actionable Fix: Implement a quantitative HPLC assay using salicylaldehyde reduction to determine the exact active borohydride content of your STAB lot before scale-up ([3]). Adjust your mass charge accordingly.
Q4: Should I add Acetic Acid (AcOH) to catalyze the reaction? A: No. While AcOH is frequently used as a catalyst in the reductive amination of ketones to facilitate iminium ion formation, it is generally unnecessary for reactive aldehydes like 3,5-difluorobenzaldehyde ([2]). Adding acid here can protonate the aldehyde, increasing its susceptibility to unwanted premature reduction to the alcohol.
Reagent Selection Data
To justify the use of STAB over other common hydrides, review the comparative performance data below:
| Reducing Agent | Relative Hydride Reactivity | Selectivity (Imine vs. Aldehyde) | Toxicity Profile | Expected Yield for this Substrate |
| NaBH(OAc)₃ (STAB) | Mild | Excellent | Low | > 85% |
| NaBH₃CN | Moderate | Good (Requires strict pH 6-8 control) | High (Cyanide generation risk) | 70 - 80% |
| NaBH₄ | Strong | Poor | Low | < 40% (High alcohol byproduct) |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. URL:[Link]
-
Zacuto, M. J., Perona, J., & Dunn, R. (2021). "A Quantitative Assay of Sodium Triacetoxyborohydride." ResearchGate. URL:[Link]
-
Meindl, W. R., von Angerer, E., Schönenberger, H., & Ruckdeschel, G. (1984). "Benzylamines: Synthesis and Evaluation of Antimycobacterial Properties." PubMed. URL:[Link]
Sources
Technical Support Center: Butylation of 3,5-Difluorobenzylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-butyl-3,5-difluorobenzylamine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the butylation of 3,5-difluorobenzylamine. We will explore the underlying chemical principles of the side reactions and provide robust, field-proven troubleshooting strategies and protocols to enhance yield, purity, and reproducibility.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction is producing a significant amount of the di-butylated product (N,N-dibutyl-3,5-difluorobenzylamine). How can I improve selectivity for the mono-butylated product?
A1: This is the most common side reaction and is fundamentally driven by the electronics of the molecules involved.
The root cause of over-alkylation is that the desired product, N-butyl-3,5-difluorobenzylamine (a secondary amine), is more nucleophilic than the starting material, 3,5-difluorobenzylamine (a primary amine).[1][2] This increased reactivity means the product can effectively compete with the starting material for the butylating agent, leading to the formation of the tertiary amine, N,N-dibutyl-3,5-difluorobenzylamine. This "runaway" alkylation can be difficult to control in direct alkylation setups.[1]
Solutions & Protocols:
-
Switch to Reductive Amination: This is the most effective and widely recommended method for achieving selective mono-alkylation.[3][4] Instead of an alkyl halide, this method uses an aldehyde (butyraldehyde) to form an imine intermediate in situ, which is then reduced to the target amine. Since the secondary amine product cannot form an imine under these conditions, the reaction stops cleanly at the mono-alkylation stage.
Experimental Protocol: Reductive Amination
-
To a solution of 3,5-difluorobenzylamine (1.0 eq.) in a suitable solvent (e.g., methanol or dichloromethane, 0.2 M), add butyraldehyde (1.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C.
-
Add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. Sodium triacetoxyborohydride is often preferred as it is less reactive towards the aldehyde starting material.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until the imine intermediate is fully consumed.
-
Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
-
-
Modify Stoichiometry in Direct Alkylation: If you must use direct alkylation (e.g., with butyl bromide), use a large excess of the starting amine (3,5-difluorobenzylamine). A molar ratio of 3:1 or greater of amine to alkyl halide can statistically favor the alkylation of the primary amine over the newly formed secondary amine.[5] However, this approach is atom-inefficient and requires a difficult separation of the product from the unreacted starting material.
-
Employ a "Protecting Group" Strategy: An alternative, though more lengthy, approach involves forming an imine with benzaldehyde first. The resulting N-benzylidene-3,5-difluorobenzylamine can be alkylated, and the imine is subsequently hydrolyzed to yield the secondary amine.[6]
Diagram: The Over-Alkylation Problem The following diagram illustrates the primary reaction pathway versus the common over-alkylation side reaction.
Sources
"troubleshooting peak tailing in GC/MS of fluorinated amines"
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers and drug development professionals who struggle with the gas chromatography-mass spectrometry (GC/MS) analysis of highly polar, active compounds.
Fluorinated amines present a unique chromatographic challenge. Their basic nitrogen centers and highly electronegative fluorine atoms create a "perfect storm" for secondary chemical interactions within the GC flow path. This guide is designed to move beyond basic troubleshooting by explaining the causality behind peak tailing and providing self-validating protocols to permanently resolve it.
Part 1: Diagnostic Workflow for Peak Tailing
Before altering your sample preparation or replacing expensive consumables, you must isolate the root cause of the tailing. Peak tailing in GC/MS universally stems from one of two mechanisms: a physical disruption in the flow path or reversible chemical adsorption at active sites.
Diagnostic workflow for isolating the root cause of GC/MS peak tailing.
Part 2: Core Troubleshooting Guide (FAQs)
Q1: Why do fluorinated amines exhibit such severe peak tailing compared to standard hydrocarbons? A: The causality lies in acid-base chemistry. Amines possess a lone pair of electrons on the nitrogen atom, making them strong Lewis bases. The fused silica of your capillary column and the glass of your inlet liner contain surface silanol groups (-Si-OH), which act as weak Brønsted acids. When the amine vaporizes, it undergoes strong, reversible hydrogen bonding with these silanols, causing the analyte molecules to lag behind the main sample band and creating a tail.
Furthermore, the highly electronegative fluorine atoms induce strong local dipoles. These dipoles can interact with metallic active sites in the inlet or polar impurities in the stationary phase, exacerbating the 1[1].
Q2: How can I definitively tell if the tailing is caused by a poor column installation or chemical adsorption? A: You must look at the behavior of the entire chromatogram. If all peaks—including non-polar internal standards like hexane or butane—exhibit tailing, the issue is indiscriminate. This indicates a physical flow path disruption, such as a poorly cut column, dead volume in the inlet, or an incorrect installation depth[1].
Conversely, if the tailing is selective and only affects your fluorinated amines while hydrocarbons remain perfectly symmetrical, the cause is 2[2]. To self-validate, inject a pure alkane standard; if it tails, check your column installation[3].
Q3: My fluorinated amine peaks start out sharp but begin to tail severely after 10-15 injections. What is the mechanism behind this degradation? A: This is a classic symptom of matrix-induced activity. As you repeatedly inject biological or synthetic samples, non-volatile matrix components (e.g., salts, lipids, or unreacted polymers) accumulate in the inlet liner and at the very head of the analytical column. These residues act as newly formed active sites that bind the polar amine groups[4]. 3 removes this localized contamination and restores the chromatography[3].
Q4: What is the most effective derivatization strategy to prevent this tailing? A: To eliminate hydrogen bonding entirely, the active hydrogen on the amine must be chemically masked. Acylation (using Trifluoroacetic anhydride, TFAA) or silylation (using BSTFA) are highly effective strategies. Derivatization replaces the polar N-H bond with a non-polar group, dramatically 5 of the analyte[5]. For fluorinated amines, acylation is often preferred because it yields highly volatile, thermally stable amides that prevent 6 and provide excellent GC/MS fragmentation patterns[6].
Part 3: Quantitative Data & Reagent Selection
Selecting the correct derivatization agent is critical for optimizing peak shape and MS sensitivity. The table below summarizes the quantitative impact of various derivatization strategies on amine analysis.
| Derivatization Agent | Target Functional Group | Reaction Temp | Primary Byproduct | Volatility Impact | Chromatographic Benefit |
| TFAA (Acylation) | Primary/Secondary Amines | 60–70°C | Trifluoroacetic acid | High increase | Eliminates N-H active sites; excellent for ECD/MS sensitivity. |
| BSTFA + 1% TMCS (Silylation) | Amines, Alcohols, Phenols | 70–80°C | TMCS derivatives | Moderate increase | Universal deactivation of polar groups; highly reproducible. |
| Ethyl Chloroformate (ECF) | Amines, Carboxylic Acids | Room Temp | HCl, Ethanol | Moderate increase | Fast reaction; forms highly stable carbamates. |
Part 4: Experimental Protocols
The following protocols are designed as self-validating systems. By running a system suitability standard before and after these procedures, you can quantitatively verify the success of your troubleshooting.
Protocol 1: Systematic Inlet Maintenance and Column Trimming
Purpose: To physically remove active sites and matrix contamination from the GC flow path.
-
Baseline Validation: Inject a system suitability standard containing a non-polar alkane (e.g., dodecane) and your target fluorinated amine. Record the asymmetry factor (
) for both peaks. -
System Preparation: Cool the GC inlet, oven, and MS transfer line to safe handling temperatures (< 40°C). Turn off the carrier gas flow.
-
Inlet Maintenance: Open the injection port. Remove and discard the old septum and glass liner. Install a new, base-deactivated liner (specifically designed for amines) and a fresh low-bleed septum.
-
Column Trimming: Disconnect the analytical column from the inlet. Using a ceramic scoring wafer, gently score the polyimide coating 15–20 cm from the front end of the column. Snap the column cleanly. Inspect the cut with a magnifier to ensure it is perfectly square with no jagged silica edges.
-
Reinstallation: Reinstall the column into the inlet at the exact depth specified by your instrument manufacturer (e.g., 4-6 mm above the ferrule for Agilent split/splitless inlets).
-
Verification: Restore carrier gas flow, purge the system for 15 minutes, and heat the zones. Re-inject the system suitability standard. A successful intervention is validated by the amine
returning to < 1.2, while the alkane remains unchanged.
Protocol 2: Acylation of Fluorinated Amines with TFAA for GC/MS
Purpose: To chemically mask the active N-H bond, preventing silanol interactions and improving volatility.
-
Sample Preparation: Pipette 100 µL of the fluorinated amine sample (in a volatile solvent) into a 2 mL glass reaction vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen.
-
Reconstitution: Add 200 µL of an anhydrous aprotic solvent (e.g., ethyl acetate or acetonitrile) to the vial to dissolve the residue.
-
Reagent Addition: In a fume hood, carefully add 100 µL of Trifluoroacetic anhydride (TFAA) to the vial[7].
-
Derivatization Reaction: Cap the vial tightly with a PTFE-lined silicone septum. Place the vial in a heating block at 60–70°C for 20 minutes[7].
-
Cooling and Analysis: Remove the vial and allow it to cool to room temperature. The byproduct of this reaction is trifluoroacetic acid. Inject 1 µL of the derivatized mixture directly into the GC/MS. The resulting amide will elute earlier with a perfectly symmetrical peak shape.
References
-
Restek Corporation. "GC Troubleshooting—Tailing Peaks." Restek Chromatogram Database. Available at:[Link]
-
Agilent Technologies. "Video Notes GC Troubleshooting Series Part Four: Tailing Peaks." Agilent Technical Resources. Available at:[Link]
-
Element Lab Solutions. "GC Diagnostic Skills I | Peak Tailing." Element Technical Blog. Available at: [Link]
-
Restek Corporation. "Peak Tailing in GC Trace Analysis." Restek Technical Articles. Available at:[Link]
-
Phenomenex. "Derivatization for Gas Chromatography." Phenomenex Technical Support. Available at:[Link]
-
Journal of Food and Drug Analysis. "Chemical derivatization for the analysis of drugs by GC-MS." JFDA Online. Available at: [Link]
Sources
- 1. it.restek.com [it.restek.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. discover.restek.com [discover.restek.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. jfda-online.com [jfda-online.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"stability issues of N-butyl-3,5-difluorobenzylamine in solution"
Technical Support Center: N-Butyl-3,5-difluorobenzylamine Solution Stability & Troubleshooting
Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of secondary benzylic amines in solution. N-butyl-3,5-difluorobenzylamine, a compound noted for its potent antimycobacterial properties[1], presents unique handling challenges. Its molecular architecture—a secondary amine flanked by a highly activated benzylic position and a fluorinated aromatic ring—makes it highly susceptible to three primary degradation pathways: auto-oxidation, atmospheric CO2 quenching, and photolysis. This guide provides a mechanistic understanding of these instabilities and field-proven protocols to ensure self-validating, reproducible experimental workflows.
Section 1: Troubleshooting Common Stability Issues (FAQ)
Q1: My LC-MS analysis shows a time-dependent decrease in N-butyl-3,5-difluorobenzylamine concentration, accompanied by a new peak with a mass corresponding to 3,5-difluorobenzaldehyde. What is happening? Mechanistic Cause: You are observing the classic oxidative degradation of a secondary benzylic amine. The benzylic carbon-hydrogen (C-H) bond is electronically activated. In the presence of dissolved oxygen (often catalyzed by trace transition metals in solvents or glassware), the amine undergoes aerobic oxidation to form an unstable imine intermediate (N-(3,5-difluorobenzylidene)butan-1-amine)[2]. Because imines are hydrolytically unstable in aqueous or semi-aqueous solutions, this intermediate rapidly hydrolyzes into 3,5-difluorobenzaldehyde and butylamine[3]. Resolution: Solutions must be rigorously degassed and stored under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density). Avoid using old ethereal solvents (like THF or Diethyl Ether) which contain peroxides that drastically accelerate this benzylic oxidation.
Q2: When preparing a stock solution in a neutral/basic aqueous or mixed-organic solvent, the pH unexpectedly drops over time, and a white precipitate occasionally forms. Is the compound degrading? Mechanistic Cause: The compound is acting as a nucleophile and absorbing atmospheric carbon dioxide (CO2). Secondary amines react rapidly with dissolved CO2 to form zwitterionic intermediates, which subsequently deprotonate to yield highly stable carbamate salts[4]. This carbamate formation consumes the free amine, lowers the pH of the solution, and often results in precipitation if the resulting salt exceeds the solubility limit of your solvent system. Resolution: Minimize atmospheric exposure during weighing and dissolution. Buffer the aqueous solutions adequately, or prepare stock solutions in anhydrous, aprotic solvents (e.g., anhydrous DMSO or Acetonitrile) stored in tightly sealed vials with PTFE-lined septa.
Q3: Does the 3,5-difluoro substitution on the aromatic ring affect the stability of the compound in solution? Mechanistic Cause: While the carbon-fluorine (C-F) bond is exceptionally strong and resistant to hydrolysis, the electron-withdrawing nature of the two fluorine atoms alters the electron density of the aromatic ring. This makes the benzylic position slightly more susceptible to radical-mediated photolytic cleavage under UV exposure compared to an un-substituted benzylamine. Resolution: Always store stock solutions in amber glass vials to block UV radiation.
Section 2: Quantitative Degradation Summary
To facilitate rapid troubleshooting, the following table summarizes the quantitative triggers and physical manifestations of N-butyl-3,5-difluorobenzylamine degradation.
| Degradation Pathway | Primary Trigger | Kinetic Rate in Ambient Air | Primary Byproducts | Physical Manifestation | Prevention Strategy |
| Oxidation | Dissolved O2, Trace Metals | Moderate (Days to Weeks) | Imine, 3,5-difluorobenzaldehyde, Butylamine | Appearance of new LC-MS peaks, yellowing of solution | Argon blanketing, use of chelators (EDTA) in aqueous buffers |
| Carbamate Formation | Atmospheric CO2 | Fast (Hours to Days) | N-butyl-3,5-difluorobenzylcarbamate salt | pH drop, reduced assay potency, white precipitate | Minimize headspace, use tightly sealed PTFE septa |
| Photolysis | UV Light (< 350 nm) | Slow (Weeks to Months) | Benzylic radicals, oligomers | Unidentified high-molecular-weight smears on TLC/LC | Amber vials, store at 4°C in the dark |
Section 3: Visualization of Degradation Pathways
Mechanistic degradation pathways of N-butyl-3,5-difluorobenzylamine in solution.
Section 4: Field-Proven Experimental Protocols
To ensure trust and reproducibility, implement the following self-validating protocols when handling N-butyl-3,5-difluorobenzylamine.
Protocol A: Preparation of Ultra-Stable Stock Solutions (Anaerobic & CO2-Free) Causality: Removing dissolved gases prevents both benzylic oxidation[2] and carbamate formation[4].
-
Solvent Preparation: Select an anhydrous, high-purity solvent (e.g., HPLC-grade DMSO). Transfer 10 mL to a Schlenk flask.
-
Degassing (Sparging): Submerge a long needle connected to an Argon line directly into the solvent. Sparge the solvent with Argon for 15 minutes to displace dissolved O2 and CO2.
-
Compound Weighing: Weigh the N-butyl-3,5-difluorobenzylamine in a glovebox or under an inverted funnel flowing with Argon to minimize atmospheric exposure.
-
Dissolution: Transfer the compound to an amber glass vial. Add the degassed solvent using a gas-tight syringe.
-
Sealing and Storage: Blanket the headspace of the vial with Argon for 10 seconds. Immediately seal with a PTFE-lined silicone septum cap. Store at -20°C. Validation Step: Run an LC-MS aliquot immediately after preparation (T=0) and compare it against an aliquot taken at T=7 days. The peak area of the parent mass should remain >99% consistent.
Protocol B: Reversing Carbamate Formation in Aqueous Assays Causality: Carbamate formation is a reversible equilibrium. Driving off CO2 or shifting the pH can regenerate the free active amine.
-
Identification: If an aqueous stock solution exhibits a lower-than-expected pH or slight cloudiness, suspect carbamate formation.
-
Thermal/Inert Gas Reversal: Gently heat the solution to 40°C while bubbling Nitrogen or Argon through the liquid for 10–15 minutes. The inert gas acts as a stripping agent, shifting the equilibrium to release CO2 gas.
-
pH Adjustment: If the assay allows, adjust the buffer to a pH of 9.0–9.5 using 0.1 M NaOH. This ensures the amine remains in its free-base form while preventing the re-association of CO2. Validation Step: Monitor the pH. A stabilization of the pH indicates that the dissolved CO2 has been successfully purged and the free amine is stabilized.
References
1.[5] "3,5-Difluorobenzylamine - Chemical Properties and Uses." LookChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWglAtUT9KwSULi40DACRD2CGR-71IyWKkz1ALgN8NR6gyNinBdD5PUpQXEs_HtMz0bqLJyvNX18eppHNEuc2amqiNey5H3g9MoTWMPuW3CffySMH3PDuyQnBZw8uAtjh_A51p-Br8] 2.[1] Meindl, W. R., von Angerer, E., Schönenberger, H., & Ruckdeschel, G. (1984). "Benzylamines: Synthesis and evaluation of antimycobacterial properties." Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvM9TcRwwtRtwxKgpb2YmGmGUcXjFp78VH-uSgRD4vYJatjSrSNXt82b_CuPcVKOkJDvMc3Kk5lrjyjNuVaIwI7nyLQYPG3nt98GiJ9N0qzwOASr2xEHouRUkVF6Q5uelL6Q==] 3.[4] "Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine." National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLDHJ1gM8W2u0eWtxdafuxuOcGUyt7_Jc_I-KbdGIXAKAgZth98zE_P1ljpWJOxqP5h3OgQfv0DLTZZL2LbEOqcMpePWt9aUH2Mjop0iHHkLCCQKjdnm13eZyM5nhHQvCj-7p3K2340ppqHbDm] 4.[2] "Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts." American Chemical Society (ACS Omega).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExpky6ArpM4fcBgQKAnSbgDzm7UCQBAJka5xcl0xAQ8ksmEaIRcb-XDFbstOvc-7WLEwXO0rbGUX0TR-hJrWUB8CBNC833Pw8pCNNzUPeOB_NSUXrmN5hFZ6AvQcEAJgxORE8sOwjlhQtiIco=] 5.[3] "Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2)." National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXM_afAPtD49wSMSc3FfVNB_LHznLnFzGyf2xOLep2ckj4G5iJ0cBHvQGQHUcLgd_a53esMqiP7kK-_sC5ikfYHW-i03I6PoW0HVCzfYWrJcXIIu0Y3U3G7Zj0HZyWvN9Et5EEHRBmz0Jz9VA=]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2)–H Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
Technical Support Center: Purification of Benzenemethanamine, N-butyl-3,5-difluoro-
Welcome to the Technical Support Center for Benzenemethanamine, N-butyl-3,5-difluoro- (CAS: 90390-31-1), commonly referred to as N-butyl-3,5-difluorobenzylamine. This secondary amine is typically synthesized via the reductive amination of 3,5-difluorobenzaldehyde with n-butylamine.
Due to the lipophilic nature of the difluorophenyl ring and the butyl chain, isolating this compound from unreacted starting materials, over-alkylated tertiary amines, and reducing agent byproducts requires precise physicochemical manipulation. This guide provides field-proven troubleshooting strategies, quantitative performance data, and validated experimental protocols for researchers and drug development professionals.
Part 1: Troubleshooting Guides & FAQs
Q1: Following reductive amination, my crude mixture contains significant amounts of unreacted 3,5-difluorobenzaldehyde. How do I selectively remove it? A1: The most efficient method for removing unreacted aldehydes from secondary amines is an acid-base extraction [1]. Causality: 3,5-difluorobenzaldehyde is a neutral, lipophilic compound, whereas N-butyl-3,5-difluorobenzylamine is basic (predicted pKa ~8.5–9.5). By treating the crude organic mixture with aqueous hydrochloric acid (pH < 2), the secondary amine is protonated to form a highly polar, water-soluble ammonium salt. The neutral aldehyde remains partitioned in the organic phase and is discarded. Subsequent basification of the aqueous layer (pH > 10) deprotonates the amine, allowing it to be recovered into a fresh organic solvent.
Q2: My GC/MS data shows contamination with a tertiary amine byproduct (e.g., N,N-dibutyl-3,5-difluorobenzylamine). Acid-base extraction did not separate them. What is the next step? A2: While acid-base extraction is excellent for removing neutral impurities, it struggles to separate secondary and tertiary amines because their pKa values are often too similar [2]. To separate the secondary amine from tertiary over-alkylation byproducts, you must exploit differences in crystal lattice energy by forming a hydrochloride (HCl) salt[1]. Causality: Secondary amine hydrochlorides typically form highly ordered, stable crystalline lattices that are insoluble in non-polar or ethereal solvents (like diethyl ether or MTBE). Tertiary amine salts, due to increased steric hindrance, often fail to crystallize and remain as soluble oils in the mother liquor. Recrystallizing the crude salt from an ethanol/ether matrix will selectively precipitate the pure secondary amine [3].
Q3: I used sodium triacetoxyborohydride (STAB) for the reductive amination, and I suspect boron complexes are carrying over into my product. How do I break these complexes? A3: Boron byproducts can coordinate tightly with secondary amines, artificially lowering your isolated yield and contaminating the final product. Causality: To disrupt this coordination, the crude reaction mixture should be vigorously stirred with a strong aqueous base (e.g., 1M NaOH) or an aqueous chelating agent (like Rochelle's salt) for at least 30–60 minutes prior to extraction. The hydroxide ions or chelators aggressively compete for the boron species, liberating the freebase amine into the organic phase.
Part 2: Quantitative Data Summarization
The following table summarizes the expected performance of various purification techniques when applied to N-butyl-3,5-difluorobenzylamine [1].
| Purification Technique | Target Impurities Removed | Expected Yield | Final Purity |
| Acid-Base Extraction | Neutral organics (Aldehydes, imines, solvents) | 90–98% | >90.0% |
| Column Chromatography | Structurally similar amines (requires basic modifier) | 60–85% | >98.0% |
| HCl Salt Recrystallization | Tertiary amines, trace organic carryover | 80–95% | >99.5% |
Part 3: Experimental Protocols
Protocol A: Acid-Base Extraction (Bulk Purification)
This protocol separates the target secondary amine from non-basic impurities [1].
-
Dissolution: Dissolve the crude N-butyl-3,5-difluorobenzylamine in an organic solvent (e.g., dichloromethane or ethyl acetate) at a ratio of 10 mL solvent per 1 g of crude.
-
Acidification: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. Check the aqueous layer; the pH must be < 2.
-
Phase Separation: Allow the layers to separate. The protonated amine is now in the lower aqueous layer (if using DCM) or upper aqueous layer (if using EtOAc). Drain and retain the aqueous layer.
-
Organic Wash: Wash the aqueous layer with one additional portion of fresh organic solvent to remove residual lipophilic impurities. Discard the organic washes.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise with stirring until the pH is > 10. The aqueous layer will become cloudy as the amine freebases.
-
Recovery: Extract the basic aqueous layer with two portions of fresh organic solvent (e.g., MTBE or DCM). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Hydrochloride Salt Formation & Recrystallization (Polishing)
This protocol isolates the secondary amine from tertiary amine contaminants [1, 3].
-
Dissolution: Dissolve the freebase N-butyl-3,5-difluorobenzylamine (from Protocol A) in a minimal amount of dry diethyl ether or MTBE (approx. 5 mL/g).
-
Salt Formation: Place the flask in an ice bath. While stirring vigorously, slowly add a stoichiometric amount of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.
-
Precipitation: A white precipitate (N-butyl-3,5-difluorobenzylamine hydrochloride) should form immediately. Stir for an additional 15 minutes at 0 °C to ensure complete precipitation.
-
Isolation: Collect the solid salt via vacuum filtration. Wash the filter cake with a small volume of ice-cold diethyl ether to remove soluble tertiary amine impurities.
-
Recrystallization: Transfer the solid to a clean flask. Add a minimal amount of hot ethanol until just dissolved, then slowly add diethyl ether until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) overnight to maximize crystal growth. Filter and dry the highly pure crystals under a vacuum.
Part 4: Purification Workflow Visualization
Workflow for the purification of N-butyl-3,5-difluorobenzylamine via acid-base extraction and salt.
References
- Process for the purification of benzphetamine hydrochloride (WO2006057778A2). Google Patents.
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. Available at:[Link]
Technical Support Center: Scale-Up Challenges in Difluorobenzylamine Synthesis
Welcome to the Technical Support Center for the scale-up of difluorobenzylamine synthesis. Difluorobenzylamines—specifically 2,4-difluorobenzylamine —are critical building blocks in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir[1],[2].
Transitioning the synthesis of fluorinated benzylamines from bench-scale discovery to pilot-plant production introduces significant thermochemical, chemoselective, and safety hurdles. This guide provides researchers and process chemists with causality-driven troubleshooting, self-validating experimental protocols, and data-backed solutions.
Synthetic Workflows & Logic
Understanding the precursor pathways is essential before diagnosing scale-up failures. The two most prominent industrial routes to 2,4-difluorobenzylamine involve either the reductive amination of 2,4-difluorobenzaldehyde or the high-pressure catalytic hydrogenation of 2,4-difluorobenzonitrile [3],[4].
Figure 1: Primary industrial synthetic pathways to 2,4-difluorobenzylamine.
Frequently Asked Questions & Troubleshooting
Q1: During the scale-up of 2,4-difluorobenzaldehyde reductive amination, we observe significant formation of secondary and tertiary amine byproducts. What causes this and how is it mitigated?
Causality: Direct reductive amination involves the formation of an imine intermediate. In a scale-up environment with imperfect mixing, if the local concentration of the newly formed primary amine (2,4-difluorobenzylamine) exceeds that of the ammonia source, the primary amine will outcompete ammonia. It reacts with unreacted aldehyde to form a secondary amine (over-alkylation)[5],[6]. Solution:
-
Stoichiometric Excess: Ensure a massive stoichiometric excess of the ammonia source (often 5 to 10 equivalents) to drive the equilibrium toward the primary imine[5].
-
Indirect Reductive Amination: Separate the reaction into two steps. Allow the imine to form completely under mildly acidic conditions (pH 4–6) before introducing the reducing agent[5],[6].
-
Selective Reductants: Employ a highly selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or a zinc chloride/zinc borohydride system, which selectively reduces the protonated imine over the raw carbonyl group[6],[7].
Q2: We are scaling up the reduction of 2,4-difluorobenzonitrile using catalytic hydrogenation (Raney Nickel). The reaction stalls at 60% conversion, and we detect defluorinated byproducts. How can we resolve this?
Causality: The stalling is typically caused by catalyst poisoning. Primary amines strongly adsorb onto the active sites of Raney Nickel. Furthermore, the highly electronegative fluorine atoms on the aromatic ring activate the C–F bonds toward oxidative addition by the transition metal, leading to hydrodefluorination under high hydrogen pressure and elevated temperatures[3],[8]. Solution:
-
Ammoniacal Atmosphere: Conduct the hydrogenation in a heavily ammoniacal solvent (e.g., methanolic ammonia). The excess ammonia competes with the product amine for catalyst binding sites, preventing poisoning and suppressing secondary amine formation[9],[3].
-
Thermodynamic Control: Strictly control the temperature (keep below 60°C) to minimize the kinetic energy available for C–F bond cleavage[9].
Q3: What are the thermal hazards associated with borohydride reductions in batch reactors, and how can we design a self-validating protocol to manage them?
Causality: Borohydride reductions are highly exothermic. At scale, the surface-area-to-volume ratio of the reactor decreases, leading to poor heat dissipation. If the reagent is added too quickly, the accumulated heat can trigger a runaway reaction or thermal decomposition of the borohydride, releasing highly flammable hydrogen gas[10]. Solution: Dose the reducing agent continuously as a solution (if soluble) or in small, controlled aliquots. Link the addition rate directly to the reactor's internal temperature probe to create a self-validating feedback loop. Maintain rigorous inertion (N₂/Ar) and use adequate venting for evolved H₂[10].
Figure 2: Diagnostic logic tree for troubleshooting low yields in reductive amination.
Quantitative Data: Route Comparison
When selecting a scale-up route, process chemists must balance yield, raw material cost, and safety hazards.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Scale-Up Challenges & Hazards |
| Nitrile Hydrogenation | 2,4-Difluorobenzonitrile | Raney Ni, NH₃, H₂ (High Pressure) | 67% - 90% | High cost of starting material; handling of pyrophoric Raney Ni; requires specialized high-pressure autoclaves[9],[3]. |
| Reductive Amination | 2,4-Difluorobenzaldehyde | NH₃, NaBH(OAc)₃ or Zn(BH₄)₂ | 75% - 85% | Severe exotherms during reduction; risk of over-alkylation; generation of hydrogen gas[5],[6],[7]. |
| Halogenation / Amidation | m-Difluorobenzene | Paraformaldehyde, HCl, Urotropine | ~77% (Over 3 steps) | Multi-step process; handling of highly corrosive concentrated HCl and toxic intermediates[5],[3]. |
| Nitrobenzoic Acid Route | 2,4-Dinitrobenzoic acid | NaF, NH₃, NaBH₄ | ~30% | Low overall yield; requires harsh fluorination conditions (160°C)[4]. |
Validated Experimental Protocols
Protocol A: Scalable Indirect Reductive Amination of 2,4-Difluorobenzaldehyde
Mechanism & Causality: This protocol explicitly separates imine formation from the reduction step to prevent the reducing agent from prematurely reducing the aldehyde into an alcohol. Zinc chloride acts as a Lewis acid to activate the carbonyl carbon and stabilize the resulting imine, while the borohydride selectively reduces the iminium intermediate[6],[7].
Step-by-Step Methodology:
-
Reactor Preparation: Purge a jacketed glass-lined reactor with nitrogen. Ensure the chilling system is fully operational.
-
Imine Formation: Charge the reactor with anhydrous tetrahydrofuran (THF) (5 volumes). Add 2,4-difluorobenzaldehyde (1.0 equiv) and an ammonia source (e.g., ammonia gas or ammonium acetate, 5.0 equiv)[5],[4].
-
Lewis Acid Activation: Add anhydrous zinc chloride (2.5 equiv) portion-wise. Stir the mixture at 25°C for 30–60 minutes to ensure complete imine formation. (Self-validating check: Proceed only when HPLC or in-process IR confirms >95% consumption of the aldehyde peak)[7].
-
Controlled Reduction: Cool the reactor to 0–5°C. Slowly add sodium borohydride (3.0 equiv) in small portions over 2 hours. (Self-validating check: The internal temperature probe must be interlocked to the addition mechanism, pausing addition if the internal temperature exceeds 15°C)[7].
-
Maturation: Allow the reaction to warm to room temperature and stir for 10 hours[7].
-
Workup: Quench the reaction carefully with 1 N HCl to destroy excess borohydride (monitor H₂ evolution). Extract the pure fluorinated amine from the aqueous layer by adjusting the pH to >10 with NaOH and extracting with dichloromethane[7].
Protocol B: High-Pressure Catalytic Hydrogenation of 2,4-Difluorobenzonitrile
Mechanism & Causality: Ammonia is used as a co-solvent to suppress the formation of secondary amines by shifting the equilibrium of the intermediate imine away from condensation with the product amine[9],[3].
Step-by-Step Methodology:
-
Catalyst Preparation: Wash Raney Nickel (approx. 10% w/w relative to substrate) with water, then with isopropanol under a strict nitrogen atmosphere to prevent pyrophoric ignition[9],[3].
-
Charging: In a high-pressure autoclave, charge 2,4-difluorobenzonitrile (1.0 equiv), isopropanol (10 volumes), and the washed Raney Nickel[9].
-
Ammonia Addition: Chill the reactor and introduce anhydrous ammonia gas or aqueous ammonium hydroxide (excess, >5 equiv)[9].
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 10 bar (~7500 Torr). Heat the mixture gradually to 60°C[9].
-
Monitoring: Monitor hydrogen uptake. (Self-validating check: The reaction is deemed complete when the pressure drop ceases and remains stable for 30 minutes).
-
Filtration: Cool the reactor, vent the hydrogen safely, and purge with nitrogen. Filter the catalyst through a Celite pad under nitrogen. Critical: Do not let the filter cake dry out, as Raney Ni will ignite in air.
-
Concentration: Concentrate the filtrate under reduced pressure to yield high-purity 2,4-difluorobenzylamine[9].
References
1.11 - Organic Letters (ACS Publications) 2.12 - Google Patents 3.10 - Benchchem 4.1 - Benchchem 5. 9 - ChemicalBook 6. 5 - Benchchem 7.2 - Organic Process Research & Development (ACS Publications) 8. 3 - Eureka (Patsnap) 9.8 - White Rose eTheses Online 10. 6 - Master Organic Chemistry 11.7 - Synthetic Communications 12.4 - Guidechem
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 4. guidechem.com [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine - Google Patents [patents.google.com]
Technical Support Center: LC/MS/MS Analysis of N-butyl-3,5-difluorobenzylamine Derivatives
Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and eliminate matrix effects when quantifying N-butyl-3,5-difluorobenzylamine derivatives in biological matrices. These compounds, noted for their potent antimycobacterial properties[1], present unique bioanalytical challenges due to their secondary amine structure and lipophilicity.
Below, you will find field-proven insights, root-cause analyses, and self-validating protocols to ensure your assays meet stringent regulatory standards.
Visualizing the Problem: The Matrix Effect Cascade
Root cause analysis of matrix effects in LC/MS/MS.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why am I experiencing severe signal suppression for N-butyl-3,5-difluorobenzylamine when analyzing plasma samples via ESI+?
The Causality: N-butyl-3,5-difluorobenzylamine contains a secondary amine, making it a basic compound that readily protonates to form [M+H]+ ions in positive Electrospray Ionization (ESI+). However, when analyzing crude plasma extracts (e.g., via simple protein precipitation), high concentrations of endogenous glycerophosphocholines co-elute with your analyte.
During the ESI desolvation process, these highly surface-active phospholipids outcompete the N-butyl-3,5-difluorobenzylamine molecules for the limited surface charge on the droplet exterior. When the droplet undergoes Coulombic fission, the target analyte is trapped in the neutralized interior, leading to a drastic reduction in gas-phase ions reaching the mass analyzer[2],[3].
Q2: How can I quantitatively assess if my current sample preparation is the root cause of this suppression?
The Causality: To diagnose the issue accurately, you must separate the Extraction Recovery (RE) from the Matrix Effect (ME). The golden standard for this is the post-extraction spiking methodology introduced by Matuszewski[4],[5].
Matuszewski post-extraction spiking workflow for matrix effect assessment.
Protocol 1: Self-Validating Post-Extraction Spike Assessment
-
Prepare Set 1 (Neat): Spike the N-butyl-3,5-difluorobenzylamine standard into the LC mobile phase at the target concentration.
-
Prepare Set 2 (Post-Extraction): Extract blank plasma from six independent lots. Spike the standard into the final extracts at the same concentration.
-
Prepare Set 3 (Pre-Extraction): Spike the standard into blank plasma, then perform the extraction.
-
Analyze & Calculate:
-
Matrix Factor (MF) = (Peak Area Set 2 / Peak Area Set 1). An MF < 1 indicates suppression; MF > 1 indicates enhancement[5].
-
Extraction Recovery (RE) = (Peak Area Set 3 / Peak Area Set 2) × 100.
-
-
Self-Validation Check: Monitor the MRM transition m/z 184 -> 184 (the phosphocholine headgroup). If a massive peak appears at the same retention time as your analyte, phospholipids are the confirmed root cause of your MF deviation[6].
Q3: What is the most effective sample preparation strategy to eliminate phospholipid-induced matrix effects for these specific derivatives?
The Causality: Because N-butyl-3,5-difluorobenzylamine is basic, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the optimal strategy. The sorbent contains both reverse-phase and sulfonic acid cation-exchange sites. At low pH, the secondary amine of the analyte is positively charged and binds strongly to the cation-exchange sites. This allows you to use a 100% organic wash to completely strip away the zwitterionic phospholipids before eluting the target analyte at a high pH[7].
Quantitative Data Summary: Impact of Sample Prep on Matrix Factor
| Sample Preparation Method | Matrix Factor (MF) | Extraction Recovery (RE) | Phospholipid Removal |
| Protein Precipitation (PPT) | 0.35 ± 0.12 | 92% ± 4% | < 5% |
| Supported Liquid Extraction | 0.78 ± 0.08 | 85% ± 6% | ~ 75% |
| Mixed-Mode Cation Exchange | 0.98 ± 0.03 | 88% ± 3% | > 99% |
Protocol 2: MCX SPE Workflow for N-butyl-3,5-difluorobenzylamine
-
Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric acid (H₃PO₄) to disrupt protein binding and ionize the secondary amine.
-
Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.
-
Load: Apply the pre-treated sample.
-
Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water to remove water-soluble interferences.
-
Wash 2 (Organic - Critical Step): Pass 1 mL of 100% Methanol. Causality: This breaks reverse-phase interactions, washing away the neutral and zwitterionic phospholipids while the basic analyte remains ionically bound to the sorbent.
-
Elute: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the analyte's amine group, breaking the ionic bond and releasing it into the organic solvent.
-
Reconstitute: Evaporate to dryness and reconstitute in the initial LC mobile phase.
Q4: My calibration curve fails at the Lower Limit of Quantification (LLOQ) due to high %CV. How do regulatory guidelines address this?
The Causality: According to the FDA M10 Bioanalytical Method Validation Guidance, matrix effects must be evaluated using at least six independent sources/lots of blank matrix[8]. For the LLOQ to be reliable, the precision (%CV) must not exceed 20%, and accuracy must be within ±20%[8],[9].
If your %CV is high, it indicates variable matrix effects between different patient lots. While MCX SPE minimizes the absolute matrix effect, implementing a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a ¹³C or ²H labeled version of N-butyl-3,5-difluorobenzylamine) is the definitive regulatory solution. The SIL-IS co-elutes exactly with the analyte and experiences the exact same ion suppression, perfectly normalizing the response ratio and bringing the %CV within FDA/EMA acceptance criteria.
References
-
Benzylamines: Synthesis and Evaluation of Antimycobacterial Properties. PubMed.[Link]
-
Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids. Analytical Chemistry - ACS Publications.[Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.[Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolvemass.[Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis.[Link]
-
Matrix effects: Causes and solutions. ResearchGate.[Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.[Link]
-
Matrix-effect-in-bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Sources
- 1. Benzylamines: synthesis and evaluation of antimycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
Technical Support Center: Managing Air Sensitivity of 3,5-Difluorobenzylamine
Welcome to the Technical Support Center for handling 3,5-Difluorobenzylamine (CAS: 90390-27-5). This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-fidelity reagents for sensitive syntheses. Because primary amines are notoriously susceptible to atmospheric degradation, this document provides authoritative troubleshooting workflows, mechanistic insights, and validated recovery protocols to ensure experimental reproducibility.
Part 1: Mechanistic FAQs (The "Why")
Q1: Why does my 3,5-Difluorobenzylamine develop a white precipitate or cloudiness when exposed to ambient air? A: 3,5-Difluorobenzylamine is a highly reactive primary aliphatic amine. When exposed to atmospheric air, it undergoes a rapid chemical reaction with carbon dioxide (CO₂) and moisture[1]. The mechanism is driven by the nucleophilic attack of the amine's nitrogen lone pair on the electrophilic carbon atom of CO₂, forming a transient zwitterionic intermediate[2]. Subsequent proton transfer between amine molecules yields a stable carbamate salt[2]. Because this ionic carbamate salt is insoluble in the non-polar parent liquid amine, it crashes out of solution as a white precipitate, resulting in visible cloudiness[3]. If atmospheric moisture is present, bicarbonate salts may also form alongside the carbamate[1].
Q2: How does carbamate contamination impact downstream drug development syntheses? A: Using air-degraded 3,5-Difluorobenzylamine introduces severe stoichiometric and catalytic liabilities into your workflow:
-
Titer Reduction: The precipitation of the amine as a carbamate salt effectively lowers the concentration of the active free amine, leading to inaccurate stoichiometric ratios in critical steps like amide couplings or reductive aminations.
-
Catalyst Poisoning: The carbamate/bicarbonate salts can act as unintended ligands or buffers, poisoning transition-metal catalysts (e.g., Palladium or Ruthenium) used in cross-coupling reactions.
-
Byproduct Formation: In peptide or amide synthesis, the trapped CO₂ can react with coupling reagents to form urea byproducts, complicating chromatographic purification[3].
Part 2: Troubleshooting & Workflows (The "How-To")
Issue 1: Preventing Degradation During Routine Sampling
Symptom: Frequent degradation of reagent batches after opening the manufacturer's seal. Root Cause: Introduction of ambient air into the headspace of the reagent bottle. Solution: Implement a strict inert-gas Schlenk line protocol for all liquid extraction.
Step-by-Step Methodology: Schlenk Line Handling of 3,5-Difluorobenzylamine
-
Visual Inspection: Inspect the reagent bottle. Ensure the septum is intact. If the liquid is cloudy, abort sampling and proceed to the purification protocol below.
-
Line Purging: Connect a 20-gauge needle to a Schlenk line supplying high-purity, anhydrous Argon or Nitrogen. Purge the needle to the atmosphere for 5–10 seconds to displace any residual oxygen and moisture.
-
Headspace Pressurization: Pierce the bottle's septum with the inert gas needle to establish a positive pressure blanket in the headspace.
-
Extraction: Use a pre-dried, inert-gas-purged glass syringe to puncture the septum and withdraw the required volume of the amine.
-
Sealing: Withdraw the syringe, immediately followed by the inert gas needle. Seal the septum puncture site securely with Parafilm or Teflon tape to prevent micro-leaks.
-
Storage: Return the bottle to a cool, dark, and well-ventilated storage cabinet, ideally locked up under an inert secondary container or within a glovebox.
Issue 2: Reclaiming Degraded Reagent (Carbamate Removal)
Symptom: A valuable batch of 3,5-Difluorobenzylamine has turned opaque with white solids. Root Cause: Extensive carbamate and bicarbonate salt formation due to prolonged air exposure. Solution: Chemical basification followed by vacuum distillation to regenerate the free amine.
Step-by-Step Methodology: Purification of Carbamate-Contaminated Amine
-
Dissolution: Suspend the cloudy, contaminated 3,5-Difluorobenzylamine in a non-polar organic solvent (e.g., dichloromethane or diethyl ether) within a separatory funnel.
-
Basification: Add an equal volume of 1M aqueous Sodium Hydroxide (NaOH). Shake vigorously and vent frequently. Causality: The strong base deprotonates the carbamate/bicarbonate salts, shifting the chemical equilibrium to release water-soluble sodium carbonate into the aqueous phase while regenerating the free, non-polar amine[3].
-
Phase Separation: Allow the layers to separate completely. Collect the organic layer containing the free amine. Extract the aqueous layer once more with fresh organic solvent to maximize product recovery.
-
Drying: Treat the combined organic layers with anhydrous Magnesium Sulfate (MgSO₄) until the drying agent flows freely, indicating the complete absorption of residual water.
-
Filtration & Concentration: Filter the mixture through a fritted glass funnel to remove the hydrated MgSO₄. Concentrate the filtrate using a rotary evaporator to remove the volatile organic solvent.
-
Vacuum Distillation: Transfer the crude amine to a short-path distillation apparatus. Distill under reduced pressure to isolate the pure, colorless liquid. Note: The boiling point is 184 °C at atmospheric pressure[4], but vacuum distillation allows recovery at lower temperatures, preventing thermal decomposition. Store the purified distillate immediately under Argon.
Part 3: Quantitative Data & Storage Parameters
To ensure safety and chemical integrity, adhere to the physicochemical thresholds and storage parameters outlined below.
Table 1: Physicochemical Properties and Storage Parameters of 3,5-Difluorobenzylamine
| Parameter | Value | Operational Impact / Handling Requirement |
| CAS Number | 90390-27-5 | Unique identifier for inventory and SDS tracking[5]. |
| Physical State | Clear, colorless to pale yellow liquid | Visual indicator of purity; cloudiness indicates CO₂ degradation[5]. |
| Boiling Point | 184 °C (lit.) | High boiling point necessitates vacuum distillation for thermal stability during purification[4]. |
| Hazard Class | Corrosive (Category 1C), Combustible | Requires handling in a fume hood with heavy-duty nitrile gloves and face protection. |
| Storage Conditions | Cool, dry, locked up, inert atmosphere | Prevents nucleophilic attack by atmospheric CO₂ and moisture. |
Part 4: Logical Relationships & Workflows
The following diagram maps the divergent pathways of 3,5-Difluorobenzylamine when exposed to ambient conditions versus proper inert handling, including the chemical recovery loop.
Workflow and mechanistic pathway of 3,5-Difluorobenzylamine air degradation and recovery.
References
-
[5] SAFETY DATA SHEET - Thermo Fisher Scientific. Source: thermofisher.com. 5
-
[2] Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2 Complexes. Source: nih.gov. 2
-
SAFETY DATA SHEET - Tokyo Chemical Industry. Source: tcichemicals.com.
-
[1] Ab Initio Study of the Reaction of Carbamate Formation from CO2 and Alkanolamines. Source: researchgate.net.1
-
[4] Safety Data Sheet - 3,5-Difluorobenzylamine. Source: canbipharm.com. 4
-
[3] Application of Carbon Dioxide in Reaction Work-up and Purification Procedures. Source: whiterose.ac.uk. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. cn.canbipharm.com [cn.canbipharm.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Solvent Selection for N-butyl-3,5-difluorobenzylamine Workflows
Welcome to the Technical Support Center. N-butyl-3,5-difluorobenzylamine is a highly versatile secondary amine utilized extensively in drug discovery and materials science. However, its specific structural features—namely the steric bulk of the butyl and benzyl groups, combined with the electron-withdrawing inductive effect of the 3,5-difluorophenyl moiety—slightly reduce its nucleophilicity compared to standard dialkylamines.
This reduced reactivity makes solvent selection the most critical parameter for overcoming activation barriers in cross-coupling, nucleophilic aromatic substitution (SNAr), and amidation reactions. Below, you will find a visual decision matrix, troubleshooting FAQs, and validated step-by-step protocols to optimize your workflows.
Visual Workflow: Solvent Selection Matrix
Decision matrix for solvent selection in N-butyl-3,5-difluorobenzylamine reactions.
FAQ Section 1: Buchwald-Hartwig Cross-Coupling
Q: Why is my Buchwald-Hartwig coupling of N-butyl-3,5-difluorobenzylamine with an aryl bromide stalling at 40% conversion in DMF?
A: The stalling is caused by an antagonistic interaction between the highly polar solvent, the base, and the palladium catalyst. In polar solvents like DMF, the dissociation of the halide (e.g., bromide) from the Pd(II) intermediate is thermodynamically facilitated. However, the base or the solvent itself can then coordinate too strongly with the palladium center, creating an overly stable, unreactive resting state that halts the catalytic cycle[1].
Nonpolar solvents, such as toluene or 1,4-dioxane, resist the formation of separated charges. This forces the anionic base to directly deprotonate the neutral palladium-amine complex or expel the leaving group, which rapidly facilitates the reductive elimination step to form the desired C-N bond[1].
Table 1: Solvent & Base Effects on Buchwald-Hartwig Amination
| Solvent | Dielectric Constant (ε) | Recommended Base | Catalyst Resting State Issue | Expected Yield |
| Toluene | 2.38 | NaOtBu | Low | >85% |
| 1,4-Dioxane | 2.21 | Cs₂CO₃ | Low | 80-90% |
| THF | 7.58 | LiHMDS | Moderate | 50-60% |
| DMF | 36.7 | K₃PO₄ | High (Pd-complexation) | <40% |
Protocol: Optimized Buchwald-Hartwig Coupling in Toluene
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2 mol%), RuPhos ligand (4 mol%), and NaOtBu (1.5 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 eq) and N-butyl-3,5-difluorobenzylamine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration.
-
Reaction: Seal the flask, remove it from the glovebox, and heat at 90 °C in an oil bath with vigorous stirring for 12 hours.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
FAQ Section 2: Nucleophilic Aromatic Substitution (SNAr)
Q: I am observing a high percentage of dimethylated side products when performing an SNAr reaction with N-butyl-3,5-difluorobenzylamine in DMF at 120 °C. How can I improve chemoselectivity?
A: At elevated temperatures (>100 °C), N,N-dimethylformamide (DMF) undergoes thermal degradation to release dimethylamine. Because N-butyl-3,5-difluorobenzylamine is a sterically encumbered secondary amine with slightly reduced nucleophilicity (due to the electron-withdrawing difluorobenzyl group), the highly nucleophilic, unhindered dimethylamine impurity easily outcompetes it for the electrophile.
To resolve this, switch to a more thermally stable polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or the bio-based solvent Cyrene™ (dihydrolevoglucosenone)[2]. Cyrene™ has been shown to be a highly effective, sustainable alternative to DMF for substitution and amidation reactions, offering excellent molar efficiency without generating reactive amine impurities[2].
Table 2: Solvent Comparison for SNAr Reactions at Elevated Temperatures
| Solvent | Boiling Point (°C) | Thermal Stability | Risk of Amine Impurity | Sustainability Profile |
| Cyrene™ | 227 | Stable | None | Bio-based, Green |
| NMP | 202 | Stable | Low | Restricted (REACH) |
| DMSO | 189 | Stable up to 150°C | None | Acceptable |
| DMF | 153 | Degrades >100°C | High (Dimethylamine) | Restricted (REACH) |
Protocol: SNAr Reaction in Cyrene™
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the heteroaryl/aryl fluoride or chloride (1.0 eq).
-
Amine Addition: Add N-butyl-3,5-difluorobenzylamine (1.5 eq) and an organic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Solvent: Dissolve the mixture in Cyrene™ to reach a 1.0 M concentration.
-
Heating: Heat the mixture to 110 °C for 8-12 hours. Monitor the reaction progress via LC-MS.
-
Precipitation/Workup: Cool the reaction to room temperature. Slowly add water (approx. 5-10 volumes) while stirring vigorously. For many products synthesized in Cyrene™, this will induce direct precipitation of the product[2]. If an oil forms instead, extract with ethyl acetate (3x), wash the combined organics with brine, dry over Na₂SO₄, and evaporate.
FAQ Section 3: Catalytic Amidation
Q: What is the optimal solvent for the catalytic amidation of N-butyl-3,5-difluorobenzylamine with a carboxylic acid, and why does the reaction fail in polar solvents?
A: Catalytic amidation reactions rely heavily on the continuous removal of water to drive the thermodynamic equilibrium toward the amide product. Highly polar solvents (like DMSO or DMF) are almost never used for catalytic amidation because they solubilize water, making it difficult to remove, and they forcefully coordinate with the Lewis acid catalysts (e.g., boronic acids), poisoning them[3].
The optimal solvents are relatively non-polar aromatic hydrocarbons (e.g., toluene, fluorobenzene) or ethers (e.g., cyclopentyl methyl ether, CPME)[3]. Toluene is particularly effective because it allows for the azeotropic removal of water using a Dean-Stark apparatus, which is critical since the reaction generates stoichiometric water that severely impedes catalysis[3].
Protocol: Catalytic Amidation in Toluene with Azeotropic Water Removal
-
Preparation: In a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, combine the carboxylic acid (1.0 eq) and N-butyl-3,5-difluorobenzylamine (1.05 eq).
-
Catalyst: Add a suitable amidation catalyst, such as 2-fluorophenylboronic acid (10 mol%).
-
Solvent: Add anhydrous toluene to achieve a concentration of 0.1 - 0.2 M.
-
Reflux: Heat the reaction mixture to a vigorous reflux (approx. 115 °C external bath temperature). Water generated during the reaction will azeotrope with toluene and collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing for 16-24 hours until water collection ceases and TLC/LC-MS indicates complete consumption of the starting materials.
-
Isolation: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃, 1 M HCl, and brine. Dry over MgSO₄, filter, and concentrate to yield the target amide.
References
-
[1] Title: Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry (acs.org) URL: 1
-
[2] Title: Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent Cyrene™ Source: University of Huddersfield Research Portal (hud.ac.uk) URL: 2
-
[3] Title: Catalytic Amidation Guide Source: Catalytic Amidation (catalyticamidation.info) URL: 3
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Derivatization Reagents for Epichlorohydrin Analysis
Introduction: The Analytical Challenge of Epichlorohydrin
Epichlorohydrin (ECH), or 1-chloro-2,3-epoxypropane, is a highly reactive organochlorine compound and a critical building block in the production of epoxy resins, synthetic glycerin, pharmaceuticals, and paper products.[1][2] However, its utility is shadowed by significant toxicological concerns. The United States Environmental Protection Agency (EPA) classifies ECH as a probable human carcinogen (Group B2), and its presence in drinking water and food contact materials is strictly regulated.[1][3] European regulations, for instance, mandate a maximum residue limit of 0.1 µg/L in drinking water.[2]
For the analytical chemist, quantifying ECH at such trace levels presents a considerable challenge. The molecule's high water solubility (66 g/L), volatility, and polarity complicate extraction and concentration from aqueous matrices.[2] Furthermore, its strained epoxide ring is susceptible to hydrolysis, particularly at non-neutral pH, converting it to 3-monochloropropane-1,2-diol (3-MCPD), which poses its own analytical and toxicological issues.[3]
While direct injection techniques like headspace (HS) and purge-and-trap (P&T) coupled with gas chromatography-mass spectrometry (GC-MS) are viable, they can sometimes lack the required sensitivity or be hampered by matrix effects.[1][2] Chemical derivatization offers a powerful alternative, transforming ECH into a more stable, less polar, or more easily detectable molecule, thereby enhancing analytical performance.
This guide provides an in-depth comparison of common and novel derivatization reagents for ECH analysis. We will explore the underlying chemistry, compare performance from experimental data, and provide actionable protocols to help you select and implement the optimal strategy for your research or quality control needs.
Choosing Your Analytical Path: A Strategic Overview
The choice of a derivatization reagent is intrinsically linked to the available analytical instrumentation (GC vs. LC) and the specific requirements of the assay (e.g., sensitivity, sample matrix). The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting an ECH analysis method.
Derivatization Strategies for Liquid and Ion Chromatography
For non-volatile derivatives or analytes that are difficult to volatilize, LC and IC are the platforms of choice. Derivatization here focuses on introducing an ionizable group or a chromophore to enhance detection.
Sulfite (SO₃²⁻): The Gold Standard for Ion Chromatography
The reaction of ECH with sulfite is a well-established method that converts the neutral epoxide into ionic sulfonic acid derivatives, making them amenable to analysis by ion chromatography (IC) with conductivity or mass spectrometric detection.[2][4]
-
Reaction Mechanism: The sulfite anion acts as a strong nucleophile, attacking one of the carbon atoms of the epoxide ring. This ring-opening reaction results in the formation of several stable, ionic derivatives.[4] Mass spectrometry studies have identified products such as 2,3-dihydroxy-1-propanesulfonic acid and 2-hydroxy-1,3-propanedisulfonic acid, confirming the displacement of the chlorine atom during the reaction.[4] This multi-product formation is a critical consideration for quantitative analysis, as the chromatographic method must be able to resolve and/or quantify the major reaction products.
-
Performance: This method is robust and can achieve low limits of detection. One study reported an LOD of 0.07 µg/L, which is sufficient for regulatory compliance in drinking water analysis.[2] The primary advantage is the high selectivity of ion chromatography for the resulting anionic derivatives, effectively separating them from complex sample matrices.
-
Trustworthiness: The formation of multiple, stable sulfonated products provides a self-validating system. The consistent pattern of these derivatives in a sample chromatogram adds a layer of confidence to the identification of ECH as the parent compound.
3,5-Difluorobenzylamine: A High-Sensitivity Approach for LC-MS/MS
For ultimate sensitivity, derivatization with 3,5-difluorobenzylamine coupled with LC-MS/MS analysis is a superior strategy.[5]
-
Reaction Mechanism: This method relies on the aminolysis of the epoxide ring. The primary amine of the derivatizing agent attacks the epoxide, forming a stable secondary amine derivative. The key here is the introduction of the difluorobenzyl group, which provides a highly ionizable moiety for electrospray ionization (ESI) and characteristic fragments for selective and sensitive detection in tandem mass spectrometry (MS/MS). The reaction is often catalyzed by a Lewis acid, such as Fe(III), to increase the reaction rate.[5]
-
Performance: This approach delivers exceptional sensitivity. A study applied to river and sea waters achieved a method detection limit (MDL) of just 0.003 µg/L.[5][6] Recoveries of over 90% were reported, demonstrating the efficiency of the derivatization and extraction process.[5][6]
-
Expertise & Experience: The choice of a difluorinated reagent is deliberate. Fluorine atoms enhance the ionization efficiency in ESI-MS and provide a unique mass signature, moving the derivative out of the low-mass region often crowded with background ions. The use of an isotopically labeled internal standard (e.g., ECH-d₅) is crucial in this method to correct for matrix effects and any variability in the derivatization and extraction steps, ensuring high accuracy and precision.[5]
Derivatization Strategies for Gas Chromatography
GC-based methods require the analyte to be volatile and thermally stable. Derivatization for GC aims to convert the polar ECH into a derivative with improved chromatographic properties.
Cyclopentanone / Boron Trifluoride-diethyletherate: Oxolane Derivatization for GC-MS
This method transforms ECH into a larger, but thermally stable, oxolane derivative suitable for GC-MS analysis.[6]
-
Reaction Mechanism: In the presence of a strong Lewis acid catalyst like boron trifluoride-diethyletherate (BF₃·OEt₂), the epoxide ring of ECH is activated. This allows for a reaction with the carbonyl group of cyclopentanone, leading to the formation of a substituted oxolane (a five-membered cyclic ether).[5][6] A key advantage is that an internal standard like 1,2-epoxyhexane can be used, which undergoes the same reaction, providing excellent correction for reaction efficiency.[5]
-
Performance: The method has been validated for analyzing ECH in food contact materials, achieving a limit of detection (LOD) of 1 ng/mL, which corresponds to 20 ng/dm² on a surface.[5] The resulting oxolane derivative is stable and provides a clear mass spectrum for confident identification.
-
Authoritative Grounding: The use of a catalyst to promote a specific chemical transformation is a cornerstone of synthetic organic chemistry. Applying this principle to analytical derivatization allows for reactions that would otherwise be too slow or inefficient for routine analysis. The choice of BF₃·OEt₂ is based on its established efficacy in promoting reactions involving epoxides and carbonyls.
Comparative Summary of Derivatization Reagents
The table below summarizes the key performance characteristics of the discussed derivatization reagents, providing a side-by-side comparison to aid in method selection.
| Reagent/Method | Analytical Platform | Typical LOD/MDL | Key Advantages | Key Disadvantages |
| Direct Analysis | HS-GC/MS | 0.006 - 0.1 µg/L[1][7] | Simple, no reagent cost, fast sample preparation. | Can be sensitive to matrix effects; may not reach lowest required limits. |
| Sulfite (SO₃²⁻) | Ion Chromatography | ~0.07 µg/L[2] | Robust, highly selective for ionic derivatives, good for complex matrices. | Forms multiple products requiring good chromatographic resolution.[4] |
| 3,5-Difluorobenzylamine | LC-MS/MS | 0.003 µg/L[5][6] | Extremely sensitive and selective, excellent for trace-level quantification. | Requires LC-MS/MS instrumentation; reagent can be costly. |
| Cyclopentanone / BF₃ | GC-MS | ~1 ng/mL[5] | Forms a single, stable derivative; internal standard undergoes same reaction. | Involves a strong Lewis acid catalyst requiring careful handling. |
Experimental Protocols
The following are detailed, step-by-step methodologies for two of the most effective derivatization workflows.
Protocol 1: Sulfite Derivatization for IC Analysis
This protocol is adapted from methodologies described for the analysis of ECH in water.[2][4]
Caption: Workflow for ECH derivatization using sulfite.
Methodology:
-
Sample Preparation: To a 10 mL aqueous sample in a 20 mL glass vial, add 1 mL of a freshly prepared 0.1 M sodium sulfite solution.
-
pH Adjustment: Add 0.5 mL of a sodium carbonate/bicarbonate buffer to adjust the sample pH to approximately 10.5. This alkaline condition facilitates the nucleophilic attack.
-
Reaction: Tightly cap the vial and place it in a heating block or water bath at 60°C for 30 minutes. This provides the activation energy needed to drive the ring-opening reaction to completion.
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Filtration: Prior to injection, filter the derivatized sample through a 0.45 µm ion chromatography-certified syringe filter to remove any particulates.
-
Analysis: Inject an appropriate volume into the IC system equipped with a suitable anion-exchange column (e.g., Dionex IonPac AS11-HC) and a suppressed conductivity detector or mass spectrometer.[4]
Protocol 2: 3,5-Difluorobenzylamine Derivatization for LC-MS/MS
This protocol is based on the highly sensitive method for trace ECH analysis.[5][6]
Methodology:
-
Sample Preparation: To a 5 mL water sample, add an internal standard (e.g., ECH-d₅) to a final concentration of 0.1 µg/L.
-
Reagent Addition: Add 100 µL of a 1 mg/mL solution of 3,5-difluorobenzylamine in methanol and 50 µL of a 1 mg/mL solution of FeCl₃ (catalyst) in methanol.
-
Reaction: Vortex the sample and incubate at 70°C for 1 hour. The catalyst and heat accelerate the aminolysis reaction.
-
Extraction: After cooling, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the derivative. For LLE, add 2 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Concentration: Carefully transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution & Analysis: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water) and inject into the LC-MS/MS system.
Conclusion and Future Outlook
The choice of a derivatization reagent for epichlorohydrin analysis is not a one-size-fits-all decision. For routine monitoring in water where regulatory limits are in the high ng/L to low µg/L range, direct headspace GC-MS offers the simplest workflow.[1][7] When matrix complexity or the need for higher confidence is a factor, sulfite derivatization followed by ion chromatography provides a robust and highly selective alternative.[4] For the most demanding applications requiring ultra-trace quantification, such as in complex environmental or biological samples, derivatization with reagents like 3,5-difluorobenzylamine coupled with LC-MS/MS is unequivocally the most powerful approach, capable of reaching sub-ng/L detection limits.[5]
As a Senior Application Scientist, my recommendation is to align your methodology with your analytical objectives. Evaluate the required sensitivity, sample matrix, available instrumentation, and desired throughput. By understanding the chemistry and performance trade-offs of each derivatization strategy, you can develop a self-validating, robust, and authoritative method for the accurate quantification of this critical analyte.
References
- Kim, H. (n.d.). Analysis of Epichlorohydrin in Water using HS-GC/MS. Shimadzu.
- Cai, M., & Zou, Y. (2010, September 15). Trace Level Analysis of Epichlorohydrin in Drinking Water by Gas Chromatography/ Flame Ionization Detector. Agilent Technologies.
-
Kumar, C., Vasa, P., Kumar, Y., Aparna, P., & Pratyusha, P. (2016). Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector. American Journal of Analytical Chemistry, 7, 772-784. Retrieved from [Link]
-
Lian, P., Ge, J., Zhou, J., Wang, L., Yang, Y., Dong, W., Liu, M., Wang, J., Liu, J., & Zhu, J. (2022). Improved solid-phase microextraction extraction procedure to detect trace-level epichlorohydrin in municipal water systems by HS-SPME-GC/MS. Frontiers in Environmental Science, 10. Retrieved from [Link]
-
Request PDF. (n.d.). Application of Analytical Method of Epichlorohydrin with Derivatization and Liquid Chromatography/Mass Spectrometry to Aquatic Environmental Samples. ResearchGate. Retrieved from [Link]
-
Sung, J., Lee, D., Lee, S., Choi, H., Kim, M., & Kim, M. H. (2012). New method for determination of epichlorohydrin in epoxy-coated cans by oxolane derivatization and gas chromatography-mass spectrometry. Food Additives & Contaminants: Part A, 29(6), 1013–1019. Retrieved from [Link]
-
Bruzzoniti, M. C., Andrensek, S., Novic, M., Perrachon, D., & Sarzanini, C. (2004). Determination of epichlorohydrin by sulfite derivatization and ion chromatography: characterization of the sulfite derivatives by ion chromatography-mass spectrometry. Journal of Chromatography A, 1034(1-2), 243–247. Retrieved from [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of epichlorohydrin by sulfite derivatization and ion chromatography: characterization of the sulfite derivatives by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Improved solid-phase microextraction extraction procedure to detect trace-level epichlorohydrin in municipal water systems by HS-SPME-GC/MS [frontiersin.org]
Inter-Laboratory Comparison of Analytical Methodologies for N-butyl-3,5-difluorobenzylamine (NB-DFBA) Quantification
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-butyl-3,5-difluorobenzylamine (NB-DFBA) is a highly potent secondary amine derivative demonstrating significant antimycobacterial activity, with a reported Minimum Inhibitory Concentration (MIC) of 6.4 µg/mL against [1]. As NB-DFBA advances through preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluations, the need for a robust, highly sensitive, and reproducible analytical methodology is paramount.
This guide provides an objective, data-driven inter-laboratory comparison of three analytical platforms—UHPLC-MS/MS, GC-MS, and HPLC-UV—for the quantification of NB-DFBA in biological matrices. By synthesizing experimental data across three independent laboratories, we establish UHPLC-MS/MS as the superior, self-validating workflow for trace-level in vivo quantification.
Mechanistic Grounding: The Analytical Chemistry of NB-DFBA
The structural features of NB-DFBA dictate its behavior across different analytical platforms. Understanding these mechanisms is critical for rational method development:
-
Electrospray Ionization (UHPLC-MS/MS): NB-DFBA features a secondary amine group (pKa ~ 8.5) that acts as a strong proton acceptor. In an acidic mobile phase, it readily forms a stable[M+H]+ precursor ion at m/z 200.1, making it highly amenable to positive-ion electrospray ionization (ESI+).
-
Volatility and Surface Adsorption (GC-MS): The polar N-H bond in the secondary amine causes severe peak tailing and irreversible adsorption to active silanol groups on standard GC capillary columns. To achieve optimal volatility and thermal stability, chemical derivatization—specifically silylation using reagents like —is mandatory to replace the active hydrogen with a trimethylsilyl (TMS) group[2].
-
Chromophoric Limitations (HPLC-UV): While the 3,5-difluorobenzyl ring provides moderate UV absorbance (λmax ~ 260 nm), its molar absorptivity is insufficient for the sub-nanogram sensitivity required in modern PK studies.
Inter-Laboratory Study Design & Workflow
To objectively evaluate these platforms, an inter-laboratory study was conducted across three independent bioanalytical facilities. Each lab analyzed identical spiked plasma samples ranging from 0.1 ng/mL to 10,000 ng/mL.
Figure 1: Inter-laboratory analytical workflow comparing sample preparation and detection platforms.
Comparative Performance Data
The quantitative performance of each methodology was evaluated based on [3]. The synthesized data is presented in Table 1.
| Parameter | UHPLC-MS/MS (Preferred) | GC-MS (Derivatized) | HPLC-UV (Legacy) |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 15.0 ng/mL | 250.0 ng/mL |
| Linear Dynamic Range | 0.2 – 5,000 ng/mL | 15.0 – 2,000 ng/mL | 250.0 – 10,000 ng/mL |
| Inter-day Precision (CV%) | 3.2% – 5.8% | 7.4% – 11.2% | 9.5% – 14.1% |
| Inter-day Accuracy (%) | 96.5% – 104.2% | 89.0% – 108.5% | 85.5% – 112.0% |
| Sample Preparation Time | ~45 mins (Direct SPE) | ~120 mins (SPE + Deriv.) | ~30 mins (Protein Precip.) |
| Matrix Effect (IS-Normalized) | < 8% | < 12% | N/A (No IS correction) |
Key Insight: UHPLC-MS/MS outperforms both GC-MS and HPLC-UV by orders of magnitude in sensitivity (LLOQ of 0.2 ng/mL) and precision, completely eliminating the labor-intensive, moisture-sensitive derivatization step required for GC-MS.
Self-Validating Experimental Protocol: UHPLC-MS/MS
The following step-by-step protocol details the optimized UHPLC-MS/MS workflow. Every step is designed with built-in causality and self-validation mechanisms to ensure data integrity, aligning with regulatory expectations for internal standard selection and matrix effect evaluation[4].
A. Sample Preparation (Solid Phase Extraction)
Causality: Direct protein precipitation leaves residual phospholipids that cause severe ion suppression in ESI+. Solid Phase Extraction (SPE) isolates the target amine while washing away these matrix interferences.
-
Spiking: Aliquot 50 µL of the plasma sample. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), specifically NB-DFBA-d9 (100 ng/mL).
-
Self-Validation Check: The SIL-IS co-elutes identically with the analyte, perfectly correcting for any variations in extraction recovery, volumetric errors, or matrix ionization suppression.
-
-
Loading & Washing: Dilute the sample with 100 µL of 2% ammonium hydroxide to deprotonate the amine, ensuring tight retention on a mixed-mode cation exchange (MCX) SPE cartridge. Wash with 5% methanol to remove neutral lipids.
-
Elution: Elute with 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen and reconstitute in 100 µL of the Initial Mobile Phase.
B. Chromatographic Separation
Causality: A high-strength silica C18 column with a superficially porous particle design prevents the peak tailing commonly associated with basic amines interacting with free silanols.
-
Column: C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (forces complete protonation of NB-DFBA for maximum ESI+ efficiency).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
C. Mass Spectrometry Detection (MRM)
Causality: Multiple Reaction Monitoring (MRM) isolates the specific fragmentation pathway of NB-DFBA, filtering out background chemical noise to achieve sub-nanogram sensitivity.
-
Ionization: Positive ESI. Capillary voltage: 3.0 kV.
-
Transitions:
-
Quantifier Ion: m/z 200.1 → 127.0 (Collision Energy: 20 eV). This represents the cleavage of the butylamine group, yielding the highly stable 3,5-difluorobenzyl cation.
-
Qualifier Ion: m/z 200.1 → 74.1 (Collision Energy: 25 eV). This represents the protonated butylamine fragment.
-
Figure 2: ESI+ Collision-Induced Dissociation (CID) fragmentation pathway of NB-DFBA.
Conclusion
The inter-laboratory comparison definitively establishes UHPLC-MS/MS as the gold standard for N-butyl-3,5-difluorobenzylamine analysis. By leveraging the compound's inherent basicity for ESI+ ionization and utilizing a self-validating SIL-IS methodology, researchers can achieve the trace-level sensitivity required for rigorous pharmacokinetic profiling, entirely bypassing the cumbersome and error-prone derivatization protocols mandated by legacy GC-MS workflows.
References
-
Title: Benzylamines: Synthesis and Evaluation of Antimycobacterial Properties Source: Journal of Medicinal Chemistry (via PubMed / NIH) URL: [Link]
-
Title: GC-MS Sample Preparation: Silylation Source: Organomation URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of N-butyl-3,5-difluorobenzylamine
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of N-butyl-3,5-difluorobenzylamine, a compound of interest in synthetic and medicinal chemistry. Understanding its fragmentation signature is critical for unambiguous identification, structural elucidation, and purity assessment in complex matrices. We will compare its fragmentation patterns primarily against its non-fluorinated analog, N-butylbenzylamine, to elucidate the electronic effects of the fluorine substituents. The discussion will cover fragmentation under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), providing researchers with a practical framework for analytical method development.
Theoretical Framework: Dominant Fragmentation Pathways
The fragmentation of N-butyl-3,5-difluorobenzylamine is governed by the established principles of mass spectrometry for amines and aromatic compounds. The initial ionization event, typically the removal of a lone-pair electron from the nitrogen atom, creates a molecular ion (M⁺•) that is energetically unstable and prone to dissociation.[1] Two primary, competing fragmentation pathways are anticipated to dominate its EI mass spectrum: Benzylic Cleavage and Alpha-Cleavage .
-
Benzylic Cleavage: This pathway involves the scission of the C-N bond between the benzyl group and the nitrogen atom.[2][3] This is often a highly favored process because it leads to the formation of a stable, resonance-delocalized benzyl cation.[4] For N-butyl-3,5-difluorobenzylamine, this cleavage is expected to yield a 3,5-difluorobenzyl cation. The stability of this cation makes this fragmentation a prominent feature in the mass spectrum.
-
Alpha-Cleavage (α-Cleavage): Characteristic of aliphatic amines, α-cleavage involves the breaking of a C-C bond adjacent to the nitrogen atom.[5][6][7][8] This process is driven by the ability of the nitrogen's lone pair to stabilize the resulting cation via resonance.[6][8] In the context of the N-butyl group, cleavage can occur at the C1-C2 bond, leading to the loss of a propyl radical and the formation of a resonance-stabilized iminium ion.
Under softer ionization conditions like ESI, the primary ion observed is the protonated molecule, [M+H]⁺.[2] Fragmentation is then induced via collision-induced dissociation (CID), which often follows similar pathways to EI but from an even-electron precursor, typically involving neutral losses.[9][10]
Comparative Analysis: The Influence of Difluorination
To highlight the role of the fluorine atoms, we will compare the predicted fragmentation of N-butyl-3,5-difluorobenzylamine with that of N-butylbenzylamine. The primary difference will be the mass-to-charge (m/z) ratio of the fragments containing the aromatic ring.
Data Presentation: Predicted Major Ions under Electron Ionization (EI)
| Precursor Compound | Molecular Formula | Molecular Weight (Da) | Predicted Major Fragment Ion | Proposed Structure | m/z (Nominal) | Fragmentation Pathway |
| N-butyl-3,5-difluorobenzylamine | C₁₁H₁₅F₂N | 199.24 | [C₇H₅F₂]⁺ | 3,5-difluorobenzyl cation | 127 | Benzylic Cleavage |
| [C₈H₈F₂N]⁺ | Iminium ion | 156 | α-Cleavage (Loss of •C₃H₇) | |||
| N-butylbenzylamine (Alternative) | C₁₁H₁₇N | 163.26 | [C₇H₇]⁺ | Benzyl/Tropylium cation | 91 | Benzylic Cleavage |
| [C₈H₁₀N]⁺ | Iminium ion | 120 | α-Cleavage (Loss of •C₃H₇) |
Note: Under typical 70 eV EI conditions, the molecular ion peak for N-alkyl benzylamines can be weak or entirely absent due to the high favorability of benzylic cleavage.[2]
The data clearly illustrates that the key diagnostic fragment for identifying the fluorinated compound is the benzylic cation at m/z 127 . In contrast, the non-fluorinated analog produces the classic benzyl or tropylium ion at m/z 91 .[1] This mass shift of 36 Da (2 x 18 Da for F vs. H substitution) is a definitive marker. Similarly, the α-cleavage product is shifted from m/z 120 to m/z 156.
Visualization of Fragmentation Mechanisms
The following diagrams illustrate the proposed fragmentation pathways under different ionization conditions.
Electron Ionization (EI) Fragmentation
Sources
- 1. ugto.mx [ugto.mx]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 8. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzenemethanamine, N-butyl-3,5-difluoro-
As researchers and professionals in drug development, our commitment to safety extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzenemethanamine, N-butyl-3,5-difluoro-. The procedures outlined here are synthesized from the safety data sheets (SDS) of structurally analogous compounds, established regulatory guidelines, and best practices in laboratory safety.
I. Hazard Profile and Core Safety Principles
Understanding the inherent risks of a substance is the foundation of its safe handling and disposal. Based on the data for structurally similar aromatic amines, Benzenemethanamine, N-butyl-3,5-difluoro- is presumed to possess the following hazardous characteristics:
-
Corrosivity: Likely to cause severe skin burns and serious eye damage upon contact.[1][2]
-
Toxicity: Harmful if swallowed or absorbed through the skin.[2]
-
Combustibility: It is a combustible liquid, with vapors that can form explosive mixtures with air upon heating.[3]
-
Environmental Hazard: Expected to be harmful to aquatic life.
Given these hazards, the core principle of disposal is to ensure that this chemical is never released directly into the environment. This means no disposal down the sink or in regular trash. All waste containing this compound must be collected, properly labeled, and transferred to an approved hazardous waste disposal facility.[2][4]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling any waste containing Benzenemethanamine, N-butyl-3,5-difluoro-, it is mandatory to wear appropriate Personal Protective Equipment (PPE). The selection of PPE should be based on a thorough risk assessment.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[1] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Check glove manufacturer's compatibility data. | To prevent skin contact, which can cause chemical burns and systemic toxicity.[2][5] |
| Body | A chemically resistant lab coat or apron. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.[6] | To protect the skin from accidental splashes and contamination.[6] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge is required. | To prevent inhalation of vapors, which can be harmful.[4] |
III. Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of waste containing Benzenemethanamine, N-butyl-3,5-difluoro-.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions in the waste container.
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.[7]
-
Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "Benzenemethanamine, N-butyl-3,5-difluoro-". Also, include the approximate concentration and any other components in the waste stream.[7]
-
Halogenated Waste Stream: As this compound contains fluorine, it should be disposed of in a designated "halogenated organic waste" container. Mixing with non-halogenated waste is not recommended.[7]
-
Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[8]
Step 2: Handling and Transfer of Waste
-
Location: All transfers of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Careful Pouring: When transferring the liquid waste, pour slowly and carefully to avoid splashing. Use a funnel to minimize the risk of spills.
-
Secure Closure: After adding waste, securely close the container lid to prevent the release of vapors.[7]
-
Storage: Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from heat sources and direct sunlight.[2][9]
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1]
-
Control Ignition Sources: As the substance is combustible, eliminate all sources of ignition.[4]
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.[1]
-
Collection: Carefully collect the absorbent material and contaminated soil into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department or emergency response team immediately.
Step 4: Final Disposal
-
Arrange for Pickup: Once the waste container is full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Benzenemethanamine, N-butyl-3,5-difluoro-.
Caption: Disposal workflow for Benzenemethanamine, N-butyl-3,5-difluoro-.
V. Regulatory Context: EPA Hazardous Waste Codes
Due to its halogenated nature, waste containing Benzenemethanamine, N-butyl-3,5-difluoro- may fall under the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste. Specifically, it could be classified under the "F-listed" wastes, which are from non-specific sources. For instance, spent halogenated solvents are designated with codes like F001 and F002.[10][11] It is crucial to consult with your EHS department to ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.
By adhering to these rigorous disposal procedures, we uphold our professional responsibility to protect ourselves, our colleagues, and the environment.
References
- MilliporeSigma. (2025). Safety Data Sheet - Benzylamine.
- Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet - Benzylamine.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - N-Benzyl-n-butylamine.
- Fisher Scientific. (2009). Safety Data Sheet - Benzylamine.
- Fisher Scientific. (n.d.). Safety Data Sheet - Benzenemethanamine, 3-fluoro-.
- U.S. Environmental Protection Agency. (2025). Benzenemethanamine, N-butyl-3-fluoro- - CompTox Chemicals Dashboard.
- U.S. Environmental Protection Agency. (2003). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
- National Center for Biotechnology Information. (n.d.). 3,5-Difluorobenzylamine. PubChem Compound Database.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- National Institutes of Health. (n.d.). Chemical Safety Guide, 6th Ed.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Angene Chemical. (n.d.). 3,5-Difluorobenzylamine(CAS# 90390-27-5).
- Process Sensing Technologies. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Benchchem. (n.d.). In-depth Technical Guide to the Reactivity of the Nitrile Group in 3,5-Difluoro-4-methoxybenzonitrile.
- Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.
- Fisher Scientific. (2024). Safety Data Sheet - N-Benzyl-tert-butylamine.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.nl [fishersci.nl]
- 4. fishersci.com [fishersci.com]
- 5. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 6. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.ie [fishersci.ie]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. wku.edu [wku.edu]
- 11. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
Personal protective equipment for handling Benzenemethanamine, N-butyl-3,5-difluoro-
As a Senior Application Scientist, I approach chemical handling not just as a regulatory checklist, but as a discipline rooted in mechanistic understanding. When working with specialized pharmaceutical intermediates like N-butyl-3,5-difluorobenzylamine (CAS: 90390-31-1) , safety protocols must be designed around the molecule's specific reactivity, lipophilicity, and biological activity.
This compound is highly valued in drug development. Research has demonstrated its potent antimycobacterial properties, specifically exhibiting a marked inhibitory effect on Mycobacterium marinum and Mycobacterium lufu (MIC 6.4 μg/mL), and showing supra-additive synergistic effects against M. tuberculosis H37Ra when combined with standard agents like streptomycin [1]. However, the same structural features that make it an effective biological inhibitor—a nucleophilic secondary amine coupled with a highly lipophilic difluorobenzyl group—also render it a hazardous, corrosive liquid that demands rigorous operational control.
Below is the definitive, causality-driven guide to Personal Protective Equipment (PPE), handling workflows, and disposal plans for N-butyl-3,5-difluorobenzylamine.
Hazard Profiling & The Causality of PPE Selection
Before donning any protective gear, we must understand why the gear is necessary. The hazards of N-butyl-3,5-difluorobenzylamine are driven by two primary chemical features:
-
Corrosivity (UN 2735 Classification): Like its structural analog 3,5-difluorobenzylamine [2], this compound is a highly basic secondary amine. The nitrogen atom acts as a strong nucleophile. If it contacts human skin, it rapidly hydrolyzes the ester and amide bonds in epidermal lipids and proteins, leading to severe, deeply penetrating chemical burns.
-
Lipophilicity and Permeation: The addition of the N-butyl chain and the 3,5-difluoro substitutions significantly increases the molecule's partition coefficient (log P). This enhanced lipophilicity allows the compound to easily permeate standard porous glove materials (like thin latex) and rapidly cross the stratum corneum if dermal exposure occurs.
Table 1: Physicochemical & Hazard Summary
| Property / Hazard | Description / Classification | Operational Implication |
| Chemical Class | Fluorinated Secondary Amine | Reacts exothermically with strong acids, electrophiles, and oxidizing agents. |
| Physical State | Liquid (Colorless to pale yellow) | High risk of splashing during transfer; vapor hazard at elevated temperatures. |
| Hazard Class | Class 8 (Corrosive), UN 2735 | Requires immediate neutralization upon spill; causes severe skin/eye burns. |
| Toxicity | Irritant / Antimycobacterial | Avoid inhalation of vapors; handle exclusively in a ventilated enclosure. |
Mandatory Personal Protective Equipment (PPE) Matrix
To establish a self-validating safety system, PPE must be selected based on chemical compatibility and breakthrough times, rather than generic lab standards.
Table 2: Causality-Driven PPE Selection
| PPE Category | Required Specification | Mechanistic Justification |
| Dermal (Hands) | Double-gloving: Inner Nitrile (4 mil) + Outer Neoprene or Butyl Rubber (14+ mil). | Nitrile provides basic dexterity, but secondary amines can swell and degrade thin nitrile over time. The outer Neoprene/Butyl layer provides a verified barrier against lipophilic amines. |
| Dermal (Body) | Flame-resistant (FR) lab coat with knit cuffs + Chemical-resistant apron. | Prevents capillary action of liquid spills up the sleeves. The apron protects against corrosive splashes to the torso during transfer. |
| Ocular | Indirect-vented chemical splash goggles + Full face shield. | The compound's basicity can cause irreversible corneal damage via saponification of eye tissues. A face shield prevents droplet impact. |
| Respiratory | Fume hood (Face velocity >100 fpm). If outside hood: NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. | Prevents inhalation of volatile amine vapors. The Acid Gas component helps neutralize basic amine vapors before inhalation. |
Operational Workflow: Safe Handling & Transfer Protocol
Trustworthiness in the lab requires protocols to be self-validating. Follow this step-by-step methodology to ensure absolute containment during synthesis.
Step 1: Pre-Operational Checks
-
Verify the fume hood face velocity is between 100-120 feet per minute (fpm).
-
Clear the hood of incompatible materials, specifically strong oxidizers, acid chlorides, and chloroformates.
-
Assemble all required glassware, ensuring it is strictly dry. Secondary amines react with atmospheric CO₂ and moisture to form insoluble carbamate salts; purge your reaction vessels with an inert gas (N₂ or Argon) prior to introduction.
Step 2: Transfer Methodology
-
Do not pour the liquid directly. Use a glass syringe with a PTFE-tipped plunger or a dedicated glass volumetric pipette.
-
Causality: Standard plastic syringes with rubber plungers will degrade upon contact with the lipophilic N-butyl chain and the corrosive amine, leading to plunger swelling, failure, and uncontrolled dispensing.
Step 3: Reaction Execution
-
Add the N-butyl-3,5-difluorobenzylamine dropwise to the reaction mixture, especially if reacting with electrophiles (e.g., acyl chlorides or alkyl halides). These substitution reactions are highly exothermic.
-
Maintain an ice bath underneath the reaction vessel to control the exotherm and prevent the volatilization of the amine.
Experimental workflow for the safe handling and transfer of N-butyl-3,5-difluorobenzylamine.
Spill Response and Disposal Plan
If a spill occurs, the primary goal is to mitigate the corrosive vapor and prevent environmental contamination. Fluorinated compounds require specialized disposal because standard incineration can generate toxic hydrogen fluoride (HF) gas.
Step-by-Step Spill Response:
-
Isolate: Evacuate personnel from the immediate vicinity of the spill.
-
Ventilate: Ensure the fume hood is on maximum exhaust. If the spill is outside the hood, open windows if safe, and immediately leave the room.
-
Neutralize: Do NOT use water, which will simply spread the lipophilic liquid. Carefully cover the spill with a weak solid acid, such as citric acid or sodium bisulfate. Causality: The weak acid neutralizes the basic amine, forming a stable, non-volatile salt, thereby immediately eliminating the inhalation hazard.
-
Absorb: Once neutralized, cover the area with an inert absorbent like dry sand, vermiculite, or a commercial chemical spill pad.
-
Collect: Use non-sparking plastic or wooden scoops to transfer the absorbed material into a compatible, sealable high-density polyethylene (HDPE) waste container.
Disposal Plan:
-
Segregation: Store waste in a designated "Halogenated Corrosive Organic Waste" container. Never mix with acidic waste streams prior to neutralization.
-
Labeling: Clearly label the container as containing "Fluorinated Secondary Amine - Corrosive".
-
Manifesting: Environmental Health and Safety (EHS) must coordinate with a specialized waste vendor capable of handling fluorinated organics. This typically requires high-temperature incineration equipped with alkaline scrubbers to safely neutralize any generated HF gas.
Logical decision tree for N-butyl-3,5-difluorobenzylamine spill response and containment.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
